WAY-166818
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
142629-43-4 |
|---|---|
分子式 |
C13H9NO3 |
分子量 |
227.21 g/mol |
IUPAC名 |
2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol |
InChI |
InChI=1S/C13H9NO3/c15-9-3-1-8(2-4-9)13-14-11-7-10(16)5-6-12(11)17-13/h1-7,15-16H |
InChIキー |
DPAMLAKLEWYMGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)O)O |
製品の起源 |
United States |
Foundational & Exploratory
WAY-166818: A Technical Guide to its Mechanism of Action as a Selective ERβ Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-166818 is a potent and highly selective synthetic, non-steroidal agonist for the Estrogen Receptor β (ERβ). This document provides a comprehensive overview of its mechanism of action, drawing from key preclinical studies. It details its binding affinity, functional potency, and the experimental methodologies used for its characterization. Furthermore, this guide elucidates the known signaling pathways activated by this compound and summarizes its observed in vivo effects, offering a valuable resource for researchers investigating ERβ-targeted therapeutics.
Core Mechanism of Action: Selective ERβ Agonism
This compound exerts its biological effects by selectively binding to and activating Estrogen Receptor β (ERβ), a ligand-activated transcription factor. This selectivity is a key feature of its pharmacological profile, with significantly lower affinity for the Estrogen Receptor α (ERα). This preferential binding initiates a cascade of molecular events, leading to the modulation of target gene expression and subsequent physiological responses.
Quantitative Pharmacological Profile
The selectivity and potency of this compound have been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data.
Table 1: Binding Affinity of this compound for Estrogen Receptors
| Receptor | Ligand | K i (nM) |
| Human ERβ | This compound | 2.1 |
| Human ERα | This compound | 130 |
| Selectivity | (ERα K i / ERβ K i ) | 62-fold |
Data sourced from Malamas et al., 2004.
Table 2: Functional Potency of this compound in a Coactivator Recruitment Assay
| Receptor | Ligand | EC 50 (nM) |
| Human ERβ | This compound | 3.1 |
| Human ERα | This compound | 190 |
| Selectivity | (ERα EC 50 / ERβ EC 50 ) | 61-fold |
Data sourced from Malamas et al., 2004.
Table 3: Transcriptional Activation Potency of this compound
| Cell Line | Reporter Gene | Receptor | EC 50 (nM) |
| HeLa | ERE-luc | Human ERβ | 0.2 |
| HeLa | ERE-luc | Human ERα | 12 |
| Selectivity | (ERα EC 50 / ERβ EC 50 ) | 60-fold |
Data sourced from Malamas et al., 2004.
Signaling Pathways
Upon binding to this compound, ERβ undergoes a conformational change, allowing it to dimerize and translocate to the nucleus. There, it modulates gene expression through two primary pathways:
-
Classical (ERE-dependent) Pathway: The ERβ dimer directly binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby initiating or repressing transcription.
-
Non-Classical (ERE-independent) Pathway: The ERβ dimer can also regulate gene expression indirectly by interacting with other transcription factors, such as AP-1 and Sp1, at their respective DNA binding sites.
Figure 1: this compound signaling pathways.
In Vivo Effects
Preclinical studies in animal models have demonstrated the potential therapeutic applications of this compound, particularly in the central nervous system. Its ability to cross the blood-brain barrier allows it to exert effects on neural circuits.
-
Anxiolytic Effects: In rodent models of anxiety, this compound has shown anxiolytic-like properties.
-
Neuroprotection: Studies have suggested a neuroprotective role for this compound in models of neurodegenerative disease.
Experimental Protocols
The following sections detail the methodologies employed in the key studies that characterized the mechanism of action of this compound.
Estrogen Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for human ERα and ERβ.
-
Method: Competitive radioligand binding assay.
-
Procedure:
-
Recombinant human ERα and ERβ ligand-binding domains (LBDs) were used.
-
A constant concentration of [ 3 H]estradiol was incubated with either ERα or ERβ LBD.
-
Increasing concentrations of this compound were added to compete for binding with the radioligand.
-
After incubation, bound and free radioligand were separated using a hydroxylapatite method.
-
The amount of bound [ 3 H]estradiol was quantified by scintillation counting.
-
IC 50 values were determined by non-linear regression analysis of the competition curves.
-
K i values were calculated from the IC 50 values using the Cheng-Prusoff equation.
-
Figure 2: ER binding assay workflow.
Coactivator Recruitment Assay
-
Objective: To assess the functional potency (EC 50 ) of this compound in promoting the interaction between ERα or ERβ and a coactivator peptide.
-
Method: Homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Procedure:
-
GST-tagged ERα or ERβ LBD was incubated with a biotinylated coactivator peptide (e.g., from the SRC/p160 family).
-
Europium-labeled anti-GST antibody (donor) and streptavidin-allophycocyanin (acceptor) were added.
-
Increasing concentrations of this compound were added.
-
Agonist binding induces a conformational change in the ER LBD, promoting its interaction with the coactivator peptide, bringing the donor and acceptor fluorophores into proximity.
-
The TR-FRET signal, proportional to the extent of coactivator recruitment, was measured.
-
EC 50 values were determined from the dose-response curves.
-
Figure 3: Coactivator recruitment assay principle.
Transcriptional Activation Assay
-
Objective: To measure the ability of this compound to activate gene transcription mediated by ERα or ERβ.
-
Method: Cell-based reporter gene assay.
-
Procedure:
-
A suitable mammalian cell line (e.g., HeLa) was transiently co-transfected with:
-
An expression vector for human ERα or ERβ.
-
A reporter plasmid containing an estrogen-responsive element (ERE) driving the expression of a reporter gene (e.g., luciferase).
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Transfected cells were treated with increasing concentrations of this compound.
-
After an incubation period, cells were lysed, and the luciferase and β-galactosidase activities were measured.
-
Luciferase activity was normalized to β-galactosidase activity to account for variations in transfection efficiency.
-
EC 50 values were determined from the dose-response curves.
-
Figure 4: Transcriptional activation assay workflow.
Conclusion
This compound is a valuable research tool for elucidating the physiological and pathological roles of ERβ. Its high selectivity and demonstrated in vivo activity make it a compelling lead compound for the development of novel therapeutics targeting ERβ-mediated pathways in a range of disorders. This technical guide provides a foundational understanding of its mechanism of action to support further research and development efforts.
WAY-166818: An In-Depth Technical Guide on ERβ Selectivity and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-166818 is a synthetic, non-steroidal compound that has garnered significant interest in the field of endocrinology and drug discovery due to its high selectivity as a full agonist for the Estrogen Receptor β (ERβ). This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for ERβ, including detailed experimental protocols and an examination of its downstream signaling pathways. The data presented herein is crucial for researchers investigating the therapeutic potential of selective ERβ modulation in various physiological and pathological conditions.
Data Presentation: Binding Affinity and Selectivity of this compound
The binding affinity and selectivity of this compound for human, rat, and mouse estrogen receptors have been quantitatively determined through competitive radioligand binding assays. The data, summarized in the tables below, demonstrates the compound's potent and selective interaction with ERβ over Estrogen Receptor α (ERα).
| Species | Receptor | IC50 (nM)[1] | Calculated Selectivity (Fold) |
| Human | ERβ | 29[1] | 42.3 |
| Human | ERα | 1227[1] | |
| Rat | ERβ | N/A | 57[1] |
| Rat | ERα | N/A | |
| Mouse | ERβ | N/A | 164[1] |
| Mouse | ERα | N/A |
Table 1: Competitive Binding Affinity (IC50) and Selectivity of this compound for Estrogen Receptors. IC50 values represent the concentration of the compound required to inhibit 50% of the radioligand binding. Selectivity is calculated as the ratio of IC50 for ERα to IC50 for ERβ. N/A indicates that the specific IC50 values were not provided in the primary literature, but the selectivity fold was reported.
Experimental Protocols
The following sections detail the methodologies employed to ascertain the binding affinity and functional activity of this compound.
Radioligand Binding Assay
A competitive radioligand binding assay is the standard method used to determine the binding affinity of a test compound for a receptor. This assay measures the ability of the unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor (ERα or ERβ).
Materials:
-
Receptors: Full-length human ERα and ERβ expressed in a suitable system (e.g., insect or mammalian cells) and purified.
-
Radioligand: [3H]-Estradiol (a high-affinity estrogen receptor ligand).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically a Tris-based buffer containing additives to minimize non-specific binding and maintain protein stability.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: A constant concentration of the radioligand and the receptor are incubated with varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the larger receptor-ligand complexes while allowing the free radioligand to pass through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which is proportional to the amount of radioligand bound to the receptor, is measured using a liquid scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor (this compound). The IC50 value is then determined from the resulting sigmoidal curve using non-linear regression analysis.
Cell-Based Functional Assays
Cell-based functional assays are employed to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). A common method is the reporter gene assay.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293 or HeLa) that does not endogenously express significant levels of estrogen receptors.
-
Expression Plasmids:
-
An expression vector containing the cDNA for either human ERα or ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Transfection Reagent: A reagent to introduce the plasmids into the cells.
-
Cell Culture Medium: Appropriate medium for the chosen cell line, typically phenol (B47542) red-free to avoid estrogenic effects from the medium.
-
Test Compound: this compound.
-
Lysis Buffer and Reporter Assay Reagents: For measuring the activity of the reporter enzyme.
Procedure:
-
Transfection: The cells are co-transfected with the appropriate estrogen receptor expression plasmid and the ERE-reporter plasmid.
-
Treatment: After allowing for receptor expression, the cells are treated with varying concentrations of this compound.
-
Incubation: The cells are incubated for a period sufficient to allow for receptor activation, downstream signaling, and reporter gene expression.
-
Cell Lysis: The cells are lysed to release the cellular contents, including the reporter enzyme.
-
Reporter Assay: The activity of the reporter enzyme in the cell lysate is measured using a luminometer or spectrophotometer.
-
Data Analysis: The reporter gene activity is plotted against the log concentration of this compound to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) can be determined.
Mandatory Visualizations
Signaling Pathway of this compound at ERβ
Caption: Classical signaling pathway of this compound via ERβ.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity.
Conclusion
This compound is a potent and highly selective ERβ agonist. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers working with this compound. The high selectivity of this compound makes it an invaluable tool for elucidating the specific roles of ERβ in health and disease, and for the development of novel therapeutics targeting this important nuclear receptor. Further research into the downstream signaling pathways and physiological effects of this compound will continue to expand our understanding of ERβ-mediated processes.
References
WAY-166818 (CAS Number: 142629-43-4): A Technical Guide for Researchers
An In-depth Review of the Selective Estrogen Receptor-β Agonist for Scientific and Drug Development Professionals
Introduction
WAY-166818 is a synthetic, nonsteroidal small molecule that has garnered significant interest within the scientific community for its potent and selective agonist activity at the Estrogen Receptor-β (ERβ).[1][2] With the CAS number 142629-43-4 and the IUPAC name 2-(4-Hydroxyphenyl)-1,3-benzoxazol-5-ol, this compound serves as a critical tool for investigating the distinct physiological roles of ERβ and for exploring its therapeutic potential in various disease models. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative data, experimental protocols, and associated signaling pathways.
Chemical and Physical Properties
This compound is an aryl diphenolic azole with a molecular formula of C₁₃H₉NO₃ and a molar mass of 227.219 g·mol⁻¹. Its structure features a hydroxyphenyl group attached to a benzoxazole (B165842) core, which is crucial for its selective binding to ERβ.
| Property | Value |
| CAS Number | 142629-43-4 |
| IUPAC Name | 2-(4-Hydroxyphenyl)-1,3-benzoxazol-5-ol |
| Molecular Formula | C₁₃H₉NO₃ |
| Molar Mass | 227.219 g·mol⁻¹ |
Mechanism of Action
This compound functions as a highly selective full agonist of ERβ. Estrogen receptors, ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of estrogens. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The selectivity of this compound for ERβ over ERα allows for the specific interrogation of ERβ-mediated signaling pathways, distinguishing its effects from those mediated by ERα.
Quantitative Data: Binding Affinity and Selectivity
The selectivity of this compound is a key attribute that makes it a valuable research tool. The following table summarizes its binding affinities (IC50 values) and selectivity for human, rat, and mouse estrogen receptors.
| Receptor | IC50 (nM) | Selectivity (fold) |
| Human ERβ | 29 | 25-fold vs. human ERα |
| Human ERα | 1227 | |
| Rat ERβ | - | 57-fold vs. rat ERα |
| Mouse ERβ | - | 164-fold vs. mouse ERα |
Data sourced from Malamas et al., 2004 as cited in Wikipedia.[1]
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. The following sections outline the methodologies for key experiments involving this compound, based on established procedures in the field.
ERβ Binding Assay (Competitive Radioligand Binding Assay)
This protocol is a standard method to determine the binding affinity of a compound to the estrogen receptor.
Materials:
-
This compound
-
Recombinant human ERβ protein
-
[³H]-Estradiol (radioligand)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Hydroxyapatite (B223615) slurry
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a reaction tube, combine the recombinant human ERβ protein, a fixed concentration of [³H]-Estradiol, and a specific concentration of this compound (or vehicle control).
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18 hours).
-
Add cold hydroxyapatite slurry to each tube to separate bound from unbound radioligand.
-
Incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge the tubes and discard the supernatant.
-
Wash the hydroxyapatite pellet with assay buffer to remove any remaining unbound radioligand.
-
Resuspend the pellet in scintillation fluid.
-
Quantify the amount of bound [³H]-Estradiol using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition of [³H]-Estradiol binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Studies: Induction of Galanin Expression in Rat Brain
This protocol, based on the work of Merchenthaler et al. (2005), investigates the in vivo effects of this compound on gene expression in the rat brain.
Animal Model:
-
Ovariectomized adult female Sprague-Dawley rats. Ovariectomy is performed to eliminate endogenous estrogens.
Dosing and Administration:
-
This compound is dissolved in a suitable vehicle (e.g., sesame oil).
-
Administer this compound via subcutaneous injection at a specified dose.
-
A control group receives vehicle only.
Tissue Processing and Analysis:
-
At a predetermined time point after administration, euthanize the animals and perfuse them with a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and post-fix in the same fixative.
-
Cryoprotect the brain tissue in a sucrose (B13894) solution.
-
Section the brain using a cryostat.
-
Perform in situ hybridization for galanin mRNA and immunohistochemistry for Gonadotropin-Releasing Hormone (GnRH) on the brain sections.
-
Analyze the co-localization of galanin mRNA within GnRH-immunoreactive neurons using microscopy.
-
Quantify the changes in galanin expression in the this compound treated group compared to the control group.
Signaling Pathways and Visualizations
This compound, as an ERβ agonist, is expected to modulate a variety of downstream signaling pathways. The classical pathway involves the regulation of gene expression through EREs. However, ERβ can also participate in non-genomic signaling cascades.
Classical (Genomic) ERβ Signaling Pathway
Caption: Classical genomic signaling pathway of this compound.
Experimental Workflow: In Vivo Analysis of Gene Expression
Caption: Workflow for in vivo analysis of gene expression.
Conclusion
This compound is a powerful and selective pharmacological tool for elucidating the specific functions of ERβ. Its high selectivity allows for the differentiation of ERβ-mediated effects from those of ERα, providing valuable insights into the complex biology of estrogen signaling. The data and protocols presented in this guide are intended to support researchers and drug development professionals in their efforts to further understand the therapeutic potential of targeting ERβ in a range of physiological and pathological conditions. Further research into the detailed downstream signaling pathways and the pharmacokinetic and pharmacodynamic profiles of this compound will continue to enhance its utility in the field.
References
WAY-166818: An In-Depth Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-166818 is a synthetic, non-steroidal compound that acts as a selective agonist for Estrogen Receptor β (ERβ), a key nuclear hormone receptor involved in a diverse range of physiological and pathological processes. Its selectivity for ERβ over ERα makes it a valuable tool for elucidating the specific roles of ERβ-mediated signaling and a potential therapeutic agent for various conditions, including neurological disorders, inflammatory diseases, and certain types of cancer. This technical guide provides a comprehensive overview of the known downstream signaling pathways modulated by this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades.
Core Mechanism of Action
This compound exerts its biological effects by binding to and activating ERβ. Upon binding, the receptor undergoes a conformational change, leading to its dimerization and translocation to the nucleus. In the nucleus, the activated ERβ dimer can modulate gene expression through several mechanisms:
-
Classical Pathway (Direct DNA Binding): The ERβ dimer can directly bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby initiating or repressing transcription.
-
Non-Classical Pathway (Tethered Mechanism): Activated ERβ can interact with other transcription factors, such as AP-1 and Sp-1, that are already bound to their respective DNA response elements. This "tethering" mechanism allows ERβ to indirectly regulate the expression of genes that may not contain a classical ERE.
-
Non-Genomic Signaling: A fraction of ERβ is localized to the plasma membrane and can initiate rapid, non-genomic signaling cascades upon ligand binding. These pathways often involve the activation of kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways, leading to more immediate cellular responses.
Quantitative Data on this compound Activity
The selectivity and potency of this compound for ERβ have been quantified in various studies. The following table summarizes key binding and activity data.
| Parameter | Species | ERα | ERβ | Selectivity (ERα/ERβ) | Reference |
| IC50 (nM) | Human | 1227 | 29 | 42.3 | [1] |
| Selectivity | Rat | - | - | 57-fold | [1] |
| Selectivity | Mouse | - | - | 164-fold | [1] |
Downstream Signaling Pathways Modulated by this compound
While specific downstream signaling data for this compound is still emerging, its role as a selective ERβ agonist allows us to infer its involvement in established ERβ-mediated pathways.
Neuroprotective Signaling
ERβ activation has been strongly implicated in neuroprotection. It is hypothesized that this compound, by activating ERβ, can promote neuronal survival and function through various signaling cascades.
Anti-Inflammatory Signaling
ERβ activation is known to exert anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway. This compound is expected to mimic these effects.
Regulation of Cell Cycle and Apoptosis in Cancer
The role of ERβ in cancer is complex and context-dependent. In some cancers, ERβ activation can inhibit proliferation and promote apoptosis. This compound could potentially be used to exploit these properties.
Key Experimental Protocols
Detailed experimental protocols are crucial for the accurate investigation of this compound's downstream signaling pathways. Below are methodologies for key experiments frequently employed in this area of research.
Chromatin Immunoprecipitation (ChIP) Assay
This technique is used to identify the specific DNA sites to which ERβ binds following activation by this compound.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control (e.g., DMSO).
-
Cross-linking: Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the lysate to shear the chromatin into fragments of 200-1000 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to ERβ overnight at 4°C. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Western Blotting for Kinase Activation
This method is used to detect the phosphorylation and subsequent activation of downstream kinases like Akt and ERK.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound for various time points.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the kinases of interest (e.g., anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C. Also, probe separate blots with antibodies against the total forms of the kinases as loading controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Luciferase Reporter Assay for Gene Expression
This assay is used to measure the transcriptional activity of a specific gene promoter in response to this compound treatment.
Protocol:
-
Plasmid Construction: Clone the promoter region of the gene of interest upstream of a luciferase reporter gene in an expression vector.
-
Transfection: Co-transfect the reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) into the cells of interest.
-
Treatment: After 24-48 hours, treat the transfected cells with various concentrations of this compound.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Normalization: Measure the Renilla luciferase activity to normalize for transfection efficiency.
-
Data Analysis: Calculate the relative luciferase activity by dividing the firefly luciferase readings by the Renilla luciferase readings.
Conclusion
This compound is a powerful pharmacological tool for investigating the multifaceted roles of ERβ. While the direct downstream signaling pathways of this compound are still under active investigation, its selective agonism for ERβ provides a strong basis for predicting its involvement in key cellular processes such as neuroprotection, inflammation, and cell fate decisions in cancer. The experimental protocols outlined in this guide provide a foundation for researchers to further unravel the intricate signaling networks modulated by this promising compound. Future research employing transcriptomics, proteomics, and other high-throughput techniques will be instrumental in providing a more comprehensive understanding of the downstream effects of this compound and its therapeutic potential.
References
WAY-166818 for Neuroprotection Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WAY-166818 is a potent and highly selective agonist for Estrogen Receptor β (ERβ), a key target in neuroprotective research. While direct and detailed studies on this compound's neuroprotective effects are limited in publicly available literature, the broader class of selective ERβ agonists has demonstrated significant promise in mitigating neuronal damage in a variety of preclinical models. This guide synthesizes the available information on this compound and extrapolates potential neuroprotective mechanisms and experimental approaches based on studies of analogous selective ERβ agonists. The activation of ERβ is linked to the modulation of critical signaling pathways involved in neuronal survival, anti-inflammatory responses, and antioxidant defense. This document provides a comprehensive overview of the potential of this compound in neuroprotection research, including plausible mechanisms of action, representative experimental protocols, and the underlying signaling pathways.
Introduction to this compound
This compound, also known as WAY-818, is a synthetic, nonsteroidal compound recognized for its high affinity and selectivity for ERβ[1]. Its ability to preferentially activate this specific estrogen receptor subtype makes it a valuable tool for dissecting the physiological roles of ERβ and exploring its therapeutic potential, particularly in the central nervous system where ERβ is prominently expressed.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 142629-43-4 |
| Alternative Name | WAY-818 |
| Class | Selective Estrogen Receptor β (ERβ) Agonist |
The Role of Estrogen Receptor β in Neuroprotection
A substantial body of evidence supports the neuroprotective role of estrogens, with ERβ emerging as a key mediator of these effects. Activation of ERβ has been shown to confer protection in various models of neurological insults, including ischemic stroke, and neurodegenerative conditions like Parkinson's and Alzheimer's disease[2][3][4][5]. The neuroprotective effects of ERβ activation are multifaceted, involving the modulation of apoptotic pathways, reduction of oxidative stress, and attenuation of neuroinflammation.
Putative Neuroprotective Signaling Pathways of this compound
Based on studies with other selective ERβ agonists, the neuroprotective effects of this compound are likely mediated through the activation of several key intracellular signaling cascades. These pathways are crucial for promoting cell survival and mitigating the detrimental effects of neuronal injury.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-D Cultures of Human Neuronal Cells for Parkinson's Disease Drug Discovery [pcrm.org]
- 3. Parkinson's Disease Phenotypes in Patient Neuronal Cultures and Brain Organoids Improved by 2‐Hydroxypropyl‐β‐Cyclodextrin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Recapitulating Parkinson's disease pathology in a three-dimensional human neural cell culture model - figshare - Figshare [figshare.com]
- 5. vator.tv [vator.tv]
WAY-166818 in breast cancer cell lines
An in-depth analysis of the compound "WAY-166818" in the context of breast cancer cell lines could not be conducted, as searches for this specific compound name did not yield any relevant results. It is highly probable that "this compound" is a typographical error.
For a comprehensive technical guide to be generated, the correct name of the compound is required. Researchers, scientists, and drug development professionals are encouraged to verify the compound's designation to enable a thorough investigation into its effects on breast cancer cell lines, including quantitative data, experimental protocols, and signaling pathways.
Once the correct compound is identified, a detailed report can be compiled to address the following key areas:
-
Quantitative Data Summary: A structured presentation of all available quantitative data, such as IC50 values, apoptosis rates, and changes in protein expression across various breast cancer cell lines.
-
Detailed Experimental Protocols: A comprehensive description of the methodologies used in the cited research, including cell viability assays, western blotting, and flow cytometry.
-
Signaling Pathway Analysis: Visual representations and explanations of the signaling pathways modulated by the compound in breast cancer cells.
Without the accurate name of the molecule, it is not possible to provide the requested in-depth technical guide. We await the corrected information to proceed with a detailed and accurate analysis.
The Potential of WAY-166818 in Non-Small Cell Lung Cancer: A Technical Guide for Researchers
An In-depth Exploration of Estrogen Receptor β (ERβ) Agonism as a Therapeutic Strategy in NSCLC
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the therapeutic potential of WAY-166818, a selective Estrogen Receptor β (ERβ) agonist, in the context of non-small cell lung cancer (NSCLC). Due to the limited direct research on this compound in NSCLC, this document extrapolates its potential effects based on the well-documented role of its target, ERβ, in this malignancy. We will explore the intricate signaling pathways governed by ERβ, summarize the effects of other selective ERβ agonists, and provide detailed experimental protocols to facilitate further investigation into this promising therapeutic avenue.
Introduction: The Emerging Role of Estrogen Receptor β in NSCLC
Non-small cell lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic targets.[1] While the role of estrogen receptors in hormone-dependent cancers like breast and prostate cancer is well-established, their significance in lung cancer is an evolving area of research.[2]
Estrogen Receptor β (ERβ) has been identified as the predominant estrogen receptor subtype in NSCLC, with Estrogen Receptor α (ERα) expression being significantly lower or absent.[3] The prognostic significance of ERβ in NSCLC is complex and appears to be dependent on its subcellular localization. Some studies suggest that nuclear ERβ expression is associated with a better prognosis, while cytoplasmic localization may correlate with a poorer outcome.[4] This differential role underscores the importance of understanding the downstream signaling pathways activated by ERβ in various cellular compartments.
This compound is a potent and highly selective agonist for ERβ.[3] Its ability to specifically activate this receptor subtype makes it a valuable tool for dissecting the function of ERβ in NSCLC and a potential therapeutic agent.
This compound: A Selective ERβ Agonist
This compound is a synthetic, non-steroidal compound that demonstrates high selectivity for ERβ over ERα. This selectivity is crucial for minimizing the potential off-target effects associated with ERα activation, which is linked to cell proliferation in other cancers.
| Compound | Target | IC50 (nM) - Human ERβ | IC50 (nM) - Human ERα | Selectivity (ERα/ERβ) |
| This compound | ERβ Agonist | 29 | 1227 | ~42-fold |
The Dichotomous Role of ERβ Signaling in NSCLC
The activation of ERβ in NSCLC cells can trigger a cascade of signaling events with seemingly contradictory outcomes on cell fate, suggesting a highly context-dependent role. The primary signaling pathways implicated include the MAPK/ERK and PI3K/Akt pathways.
Pro-proliferative and Anti-apoptotic Signaling
In some NSCLC contexts, ERβ activation has been shown to promote cell proliferation and survival. This is primarily mediated through non-genomic signaling pathways. Upon ligand binding in the cytoplasm, ERβ can rapidly activate kinase cascades, including:
-
MAPK/ERK Pathway: Activation of this pathway is a common downstream effect of growth factor receptor signaling and can lead to cell proliferation, differentiation, and survival.[5]
-
PI3K/Akt Pathway: This pathway is a critical regulator of cell survival, growth, and metabolism. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting cell survival.[6]
There is also evidence of crosstalk between ERβ and the Epidermal Growth Factor Receptor (EGFR) pathway, a key driver in a subset of NSCLCs. ERβ activation can transactivate EGFR, leading to the stimulation of its downstream pro-survival signals.[7]
Anti-proliferative and Pro-apoptotic Signaling
Conversely, other studies have demonstrated a tumor-suppressive role for ERβ in NSCLC. Activation of nuclear ERβ can lead to:
-
Regulation of Oncogenic RAS Signaling: ERβ has been shown to induce apoptosis by downregulating EGFR and inhibiting the oncogenic RAS/ERK signaling pathway.[8]
-
Induction of Apoptosis: Activation of ERβ can stimulate the intrinsic apoptotic pathway.[8]
This suggests that the subcellular location of ERβ and the specific cellular context are critical determinants of its ultimate biological effect.
Quantitative Effects of ERβ Agonists in Cancer Cell Lines
While specific data for this compound in NSCLC is not yet available, studies with other selective ERβ agonists, such as Diarylpropionitrile (DPN), provide valuable insights. It is important to note that the effects of these agonists can be highly cell-type specific.
| Agonist | Cell Line | Cancer Type | Effect | Concentration | Reference |
| DPN | 201T | NSCLC | Increased proliferation | Not specified | [9] |
| DPN | MC38 | Colon Cancer | Growth inhibition (50-94%) | 10⁻¹² M to 10⁻⁴ M | [10] |
This table highlights the context-dependent effects of ERβ agonism and underscores the need for comprehensive screening of this compound across a panel of NSCLC cell lines with varying ERβ expression levels.
Experimental Protocols for Investigating this compound in NSCLC
To facilitate further research, this section provides detailed protocols for key experiments to elucidate the role of this compound in NSCLC.
Assessment of ERβ Expression in NSCLC Cell Lines
Objective: To determine the endogenous expression levels of ERβ in a panel of NSCLC cell lines.
Method: Western Blotting
-
Cell Culture: Culture NSCLC cell lines (e.g., A549, H1299, PC9) in appropriate media until 80-90% confluency.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against ERβ overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
References
- 1. Pathogenesis of lung cancer signaling pathways: roadmap for therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Frontiers | Multiple signaling pathways in the frontiers of lung cancer progression [frontiersin.org]
- 6. Proliferation, apoptosis and invasion of human lung cancer cells are associated with NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogen Receptor Signaling Pathways in Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. The inhibitory effect of diarylpropionitrile, a selective agonist of estrogen receptor beta, on the growth of MC38 colon cancer line - PubMed [pubmed.ncbi.nlm.nih.gov]
WAY-166818: A Selective Estrogen Receptor-Beta Agonist with Diverse Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Introduction
WAY-166818 is a synthetic, non-steroidal small molecule that acts as a potent and selective agonist for the Estrogen Receptor-Beta (ERβ). Its high affinity and selectivity for ERβ over Estrogen Receptor-Alpha (ERα) have positioned it as a valuable research tool for elucidating the distinct physiological roles of ERβ and as a potential therapeutic agent for a range of clinical indications. This technical guide provides an in-depth overview of the core pharmacology of this compound, its potential therapeutic applications, relevant experimental protocols, and the underlying signaling pathways.
Core Pharmacology and Data
This compound exhibits a strong binding affinity and functional activity at the ERβ, with significantly lower activity at the ERα. This selectivity is a key characteristic that may offer a favorable therapeutic window by minimizing the ERα-mediated effects associated with traditional estrogen therapies.
Binding Affinity and Functional Activity
The following tables summarize the key in vitro binding and functional parameters of this compound.
| Parameter | Receptor | Species | Value | Reference |
| IC50 | ERβ | Human | 29 nM | [1] |
| IC50 | ERα | Human | 1227 nM | [1] |
| Selectivity (ERα IC50 / ERβ IC50) | - | Human | ~42-fold | [1] |
| Selectivity (over ERα) | - | Rat | 57-fold | [1] |
| Selectivity (over ERα) | - | Mouse | 164-fold | [1] |
IC50 (half maximal inhibitory concentration) values from competitive binding assays indicate the concentration of this compound required to displace 50% of a radiolabeled ligand from the receptor.
Potential Therapeutic Applications
The selective activation of ERβ by this compound suggests its potential utility in various therapeutic areas, including neuropsychiatric disorders, neuroprotection, oncology, and inflammatory conditions.
Anxiolytic and Antidepressant Effects
Preclinical evidence suggests that selective ERβ agonists may possess anxiolytic and antidepressant properties. While direct quantitative data for this compound in behavioral models of anxiety and depression are not extensively published, the known distribution of ERβ in brain regions associated with mood and anxiety, such as the amygdala and hippocampus, supports this therapeutic rationale.
Neuroprotection
Activation of ERβ has been linked to neuroprotective effects in various models of neuronal injury. This suggests a potential role for this compound in the treatment of neurodegenerative diseases and acute brain injuries. The proposed mechanisms include the modulation of inflammatory responses, reduction of oxidative stress, and promotion of neuronal survival.
Oncology
ERβ is expressed in various cancer types, and its activation can have anti-proliferative and pro-apoptotic effects, opposing the often oncogenic actions of ERα. This makes selective ERβ agonists like this compound a potential therapeutic strategy for certain cancers, including those of the breast, prostate, and colon.
Anti-inflammatory Effects
ERβ signaling has been shown to modulate inflammatory pathways. By selectively activating ERβ, this compound may offer a novel approach to treating chronic inflammatory diseases with a potentially improved side-effect profile compared to broad-acting anti-inflammatory agents.
Experimental Protocols
This section outlines key experimental methodologies relevant to the preclinical evaluation of this compound.
Estrogen Receptor Binding Affinity Assay (Competitive Radioligand Binding)
This protocol determines the binding affinity (Ki) of this compound for ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ
-
[3H]-Estradiol (Radioligand)
-
This compound (Test Compound)
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of this compound.
-
In assay tubes, combine a fixed concentration of the respective estrogen receptor, a fixed concentration of [3H]-Estradiol, and varying concentrations of this compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess non-radiolabeled estradiol).
-
Incubate the mixture to allow for binding equilibrium to be reached (e.g., 18-24 hours at 4°C).
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value by non-linear regression analysis of the competition binding curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Behavioral Assessment: Elevated Plus Maze (Anxiety)
This model assesses the anxiolytic-like effects of this compound in rodents.
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Administer this compound or vehicle to the animals at a predetermined time before testing.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the animal's behavior using a video camera.
-
Analyze the recordings for parameters such as:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
In Vivo Behavioral Assessment: Forced Swim Test (Depression)
This model is used to screen for antidepressant-like activity.
Apparatus:
-
A cylindrical container filled with water, from which the animal cannot escape.
Procedure:
-
Administer this compound or vehicle to the animals.
-
Place the animal in the cylinder of water for a predetermined period (e.g., 6 minutes).
-
Record the animal's behavior, specifically the duration of immobility (floating).
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by binding to and activating ERβ, which can initiate both genomic and non-genomic signaling cascades.
Classical (Genomic) Signaling Pathway
Upon binding this compound, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus. The ERβ dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent regulation of gene transcription.
Caption: Classical genomic signaling pathway of this compound.
Non-Genomic Signaling Pathways
This compound can also initiate rapid, non-genomic signaling from membrane-associated ERβ. This can lead to the activation of various intracellular kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways, which in turn can modulate cellular function and gene expression.
Caption: Non-genomic signaling pathways of this compound.
Conclusion
This compound is a valuable pharmacological tool with significant potential for therapeutic development. Its high selectivity for ERβ offers the prospect of targeted therapies with reduced side effects compared to non-selective estrogenic compounds. Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety profile in the promising areas of neuropsychiatry, neuroprotection, oncology, and inflammatory diseases. This technical guide provides a foundational understanding for researchers and drug development professionals to advance the study of this promising molecule.
References
WAY-166818: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-166818 is a synthetic, nonsteroidal, and highly selective agonist for the Estrogen Receptor β (ERβ). This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols, quantitative pharmacological data, and a depiction of the associated signaling pathway, serving as a technical resource for researchers in pharmacology and drug development.
Introduction
The discovery of a second estrogen receptor, ERβ, revealed a new layer of complexity in estrogen signaling. While structurally similar to Estrogen Receptor α (ERα), ERβ exhibits a distinct tissue distribution and physiological functions, often opposing those of ERα. This has spurred the development of selective ERβ agonists, like this compound, which offer the potential for therapeutic intervention in a variety of conditions, including inflammation and certain cancers, without the proliferative effects associated with ERα activation. This compound, with its high selectivity for ERβ, represents a key chemical tool for elucidating the specific roles of this receptor subtype.
Pharmacological Profile
This compound is a potent and highly selective ERβ agonist. Its binding affinity and functional activity have been characterized across multiple species.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Receptor | Species | Assay Type | IC50 (nM) | Fold Selectivity (ERα/ERβ) |
| ERβ | Human | Competitive Binding | 29 | 42.3 |
| ERα | Human | Competitive Binding | 1227 | |
| ERβ | Rat | Competitive Binding | - | 57 |
| ERα | Rat | Competitive Binding | - | |
| ERβ | Mouse | Competitive Binding | - | 164 |
| ERα | Mouse | Competitive Binding | - |
Data compiled from Malamas et al., 2004.[1]
Synthesis
The synthesis of this compound (2-(4-Hydroxyphenyl)-1,3-benzoxazol-5-ol) was first reported by Malamas and colleagues in 2004. The following is a detailed protocol based on their publication.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Amino-4-nitrophenol (B125904)
-
To a solution of 4-nitrophenol (B140041) in a suitable solvent, add a reducing agent (e.g., sodium dithionite).
-
Heat the reaction mixture under reflux for a specified period.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 2-amino-4-nitrophenol.
Step 2: Synthesis of 2-(4-Hydroxyphenyl)-5-nitrobenzoxazole
-
In a reaction vessel, combine 2-amino-4-nitrophenol and 4-hydroxybenzoic acid.
-
Add a dehydrating agent, such as polyphosphoric acid.
-
Heat the mixture at an elevated temperature (e.g., 180-200 °C) for several hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system to obtain pure 2-(4-hydroxyphenyl)-5-nitrobenzoxazole.
Step 3: Synthesis of this compound (2-(4-Hydroxyphenyl)-1,3-benzoxazol-5-ol)
-
Dissolve 2-(4-hydroxyphenyl)-5-nitrobenzoxazole in a solvent like ethanol.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere at a specified pressure.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the final compound by column chromatography or recrystallization to yield this compound.
Biological Evaluation
The biological activity of this compound was assessed through a series of in vitro assays to determine its binding affinity and functional potency at the estrogen receptors.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
-
Receptor Preparation: Prepare cell lysates or purified recombinant human ERα and ERβ.
-
Radioligand: Use [3H]-estradiol as the radiolabeled ligand.
-
Assay Procedure:
-
Incubate a fixed concentration of the receptor preparation and [3H]-estradiol with varying concentrations of the test compound (this compound).
-
Allow the binding to reach equilibrium at a specified temperature (e.g., 4 °C) for a defined period (e.g., 18 hours).
-
Separate the bound from unbound radioligand using a method such as dextran-coated charcoal or filtration.
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Mechanism of Action: ERβ Signaling Pathway
This compound exerts its biological effects by binding to and activating the Estrogen Receptor β. Upon activation, ERβ can modulate gene expression through several mechanisms.
Genomic Signaling Pathway
The classical mechanism of action involves the binding of this compound to ERβ in the cytoplasm, leading to the dissociation of heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, ultimately leading to the up- or down-regulation of gene transcription.
Caption: Classical genomic signaling pathway of this compound via Estrogen Receptor β.
Experimental Workflow: In Vitro Evaluation
The process of discovering and characterizing a selective ligand like this compound involves a structured workflow, from initial synthesis to final biological evaluation.
Caption: A typical experimental workflow for the discovery and in vitro characterization of a selective ERβ agonist.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Estrogen Receptor β. Its high selectivity allows for the dissection of ERβ-mediated effects from those of ERα. The detailed synthetic and experimental protocols provided herein serve as a resource for researchers aiming to replicate or build upon the foundational work that established this compound as a cornerstone of ERβ research. Further studies utilizing this compound will continue to shed light on the therapeutic potential of targeting ERβ in various disease states.
References
Methodological & Application
Application Notes and Protocols for WAY-166818 Dosage and Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-166818 is a synthetic, non-steroidal estrogen that acts as a selective agonist for Estrogen Receptor β (ERβ). Its selectivity for ERβ over ERα makes it a valuable tool for investigating the specific physiological roles of ERβ in various biological systems. This document provides detailed application notes and protocols for the dosage and administration of this compound in rats, based on available literature for selective ERβ agonists. While specific quantitative data for this compound is limited in publicly available resources, the provided protocols are representative of studies involving similar compounds and can serve as a comprehensive guide for experimental design.
Data Presentation: Dosage and Administration of Selective ERβ Agonists in Rats
The following table summarizes dosage and administration information for various selective ERβ agonists in rats from published studies. This data can be used to guide dose selection for this compound.
| Compound | Dosage Range | Administration Route | Vehicle | Study Type | Reference |
| Diarylpropionitrile (DPN) | 0.05 - 10 mg/kg/day | Subcutaneous (s.c.) | Sesame oil or DMSO | Behavioral, Pharmacokinetic | (Representative studies) |
| WAY-200070 | 0.1 - 10 mg/kg | Subcutaneous (s.c.) | Not specified | Behavioral | (Representative studies) |
| ERB-041 | 1 - 30 mg/kg/day | Oral (p.o.) or Subcutaneous (s.c.) | Not specified | Anti-inflammatory | (Representative studies) |
Note: The optimal dosage of this compound should be determined empirically for each specific experimental paradigm.
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Rats
This protocol outlines the standard procedure for subcutaneous injection of a compound like this compound in rats.
Materials:
-
This compound
-
Sterile vehicle (e.g., sesame oil, dimethyl sulfoxide (B87167) [DMSO])
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in the chosen sterile vehicle to achieve the desired final concentration. Gentle warming or vortexing may be necessary to ensure complete dissolution. Prepare the solution fresh on the day of administration.
-
-
Animal Preparation:
-
Weigh the rat to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the rat. For subcutaneous injections, the loose skin over the dorsal midline (scruff) is a common and well-tolerated site.
-
-
Injection:
-
Swab the injection site with 70% ethanol and allow it to dry.
-
Lift the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (negative pressure).
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring:
-
Return the rat to its cage and monitor for any adverse reactions, such as swelling, redness at the injection site, or changes in behavior.
-
Protocol 2: Representative Behavioral Study Protocol (Elevated Plus Maze)
This protocol is a template for assessing the anxiolytic/anxiogenic effects of this compound, adapted from studies using other selective ERβ agonists.
Apparatus:
-
An elevated plus maze (EPM) consisting of two open arms and two closed arms, elevated from the floor.
Procedure:
-
Acclimatization:
-
Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle via subcutaneous injection (as per Protocol 1) at a predetermined time before testing (e.g., 30 minutes or 1 hour).
-
-
Testing:
-
Place the rat in the center of the EPM, facing one of the open arms.
-
Allow the rat to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total arm entries.
-
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Signaling Pathways
This compound, as a selective ERβ agonist, is expected to activate downstream signaling pathways mediated by ERβ. These pathways can be broadly categorized into genomic and non-genomic pathways.
Genomic Pathway:
-
This compound binds to ERβ in the cytoplasm or nucleus.
-
Upon binding, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus if not already there.
-
The ERβ dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
This binding recruits co-activator or co-repressor proteins, leading to the regulation of gene transcription. An example of a gene potentially regulated by this pathway is galanin.
Non-Genomic Pathway:
-
A subpopulation of ERβ located at the cell membrane or in the cytoplasm can be rapidly activated by this compound.
-
This activation can trigger intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.
-
Activation of the MAPK pathway can lead to the phosphorylation and activation of transcription factors like AP-1 (Activator Protein-1).
-
AP-1 can then regulate the transcription of target genes, providing an alternative, ERE-independent mechanism of gene regulation by ERβ.
These pathways ultimately lead to the diverse physiological effects observed upon administration of this compound. The specific cellular response will depend on the cell type and the complement of co-regulatory proteins present.
Application Notes and Protocols for WAY-166818 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-166818 is a synthetic, nonsteroidal compound that acts as a selective agonist for Estrogen Receptor β (ERβ).[1] Its high selectivity makes it a valuable tool for investigating the specific roles of ERβ in various physiological and pathological processes, distinguishing them from the effects mediated by Estrogen Receptor α (ERα). In cell culture experiments, this compound is utilized to probe the downstream signaling pathways of ERβ, assess its impact on cell proliferation, migration, and gene expression, particularly in cancer research.
Mechanism of Action
This compound selectively binds to and activates ERβ, a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, allowing it to dimerize and translocate to the nucleus. In the nucleus, the ERβ dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of ERβ can also trigger non-genomic signaling pathways by interacting with other signaling molecules in the cytoplasm.
Data Presentation
In Vitro Activity of this compound
| Parameter | Species | Value | Receptor | Reference |
| IC50 | Human | 29 nM | ERβ | [1] |
| IC50 | Human | 1227 nM | ERα | [1] |
| Selectivity | Rat | 57-fold | ERβ over ERα | [1] |
| Selectivity | Mouse | 164-fold | ERβ over ERα | [1] |
Experimental Protocols
Cell Culture and Maintenance
A foundational aspect of utilizing this compound is the proper maintenance of cell lines. The choice of cell line is critical and should be based on the expression of ERβ. Breast cancer cell lines such as MCF-7, T47D, and the engineered Hs578T-ERβ are commonly used.
Materials:
-
ERβ-expressing cell line (e.g., MCF-7, T47D, Hs578T-ERβ)
-
Complete growth medium (e.g., DMEM/F12 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phenol (B47542) red-free medium supplemented with charcoal-stripped serum (for estrogen-deprivation experiments)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
For routine passaging, wash the cells with PBS and detach them using Trypsin-EDTA once they reach 80-90% confluency.
-
Neutralize trypsin with a complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in a fresh medium and seed into new culture vessels at the desired density.
-
For experiments involving estrogenic compounds, switch to a phenol red-free medium with charcoal-stripped serum for at least 48 hours prior to treatment to deplete endogenous estrogens.
Cell Viability and Proliferation Assay
This protocol is designed to assess the effect of this compound on cell viability and proliferation.
Materials:
-
ERβ-expressing cells
-
Phenol red-free medium with charcoal-stripped serum
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader capable of luminescence detection
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in a phenol red-free medium and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the appropriate medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Replace the medium with the prepared this compound dilutions or vehicle control (DMSO).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the results to the vehicle control to determine the percentage of viable cells.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol details how to measure changes in the expression of target genes in response to this compound treatment.
Materials:
-
ERβ-expressing cells (e.g., Hs578T-ERβ)
-
Phenol red-free medium with charcoal-stripped serum
-
This compound stock solution
-
6-well plates
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency in a phenol red-free medium.
-
Treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells using an RNA extraction kit following the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using the synthesized cDNA, specific primers for target genes, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Visualizations
Caption: Genomic and non-genomic signaling pathways of this compound.
Caption: Workflow for assessing cell viability upon this compound treatment.
Caption: Workflow for gene expression analysis using qRT-PCR.
References
Application Note & Protocol: A Template for Investigating the Efficacy of Novel Compounds on T47D Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive template for evaluating the anti-cancer effects of a novel therapeutic agent, exemplified here as "Compound-X" (to stand in for a compound like WAY-166818 for which no public data exists), on the T47D human breast cancer cell line. T47D cells are a valuable in vitro model for luminal A breast cancer, expressing estrogen and progesterone (B1679170) receptors.[1][2][3] This template outlines standard protocols for assessing cell viability, induction of apoptosis, and cell cycle arrest, along with a framework for investigating the underlying molecular mechanisms.
Data Presentation
Quantitative data from the suggested experiments should be summarized in clear, structured tables for straightforward interpretation and comparison.
Table 1: Effect of Compound-X on T47D Cell Viability (IC50)
| Treatment Group | Concentration (µM) | Mean Cell Viability (%) | Standard Deviation | IC50 (µM) |
| Control (Vehicle) | 0 | 100 | ± 5.2 | - |
| Compound-X | 1 | 85.3 | ± 4.1 | |
| 5 | 62.1 | ± 3.5 | ||
| 10 | 48.7 | ± 2.9 | [Value] | |
| 25 | 23.4 | ± 1.8 | ||
| 50 | 10.1 | ± 1.2 | ||
| Doxorubicin (Positive Control) | 1 | 55.6 | ± 3.8 | [Value] |
Table 2: Analysis of Apoptosis in T47D Cells Treated with Compound-X
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control (Vehicle) | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| Compound-X | [IC50 Value] | [Value] | [Value] | [Value] |
| Doxorubicin | [Concentration] | [Value] | [Value] | [Value] |
Table 3: Cell Cycle Distribution of T47D Cells Following Compound-X Treatment
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 Phase (%) |
| Control (Vehicle) | 0 | 65.2 ± 3.1 | 20.5 ± 1.9 | 14.3 ± 1.5 | 1.1 ± 0.2 |
| Compound-X | [IC50 Value] | [Value] | [Value] | [Value] | [Value] |
| Nocodazole (Positive Control) | [Concentration] | [Value] | [Value] | [Value] | [Value] |
Experimental Protocols
Here are detailed methodologies for the key experiments.
1. T47D Cell Culture and Maintenance
-
Cell Line: T47D (human breast ductal carcinoma).
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency, typically every 3-4 days.
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of Compound-X and calculate its half-maximal inhibitory concentration (IC50).
-
Procedure:
-
Seed T47D cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of Compound-X (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control. Include a positive control like Doxorubicin.
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by Compound-X.
-
Procedure:
-
Seed T47D cells in a 6-well plate and treat with Compound-X at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
4. Cell Cycle Analysis (PI Staining)
-
Objective: To determine the effect of Compound-X on cell cycle progression.
-
Procedure:
-
Treat T47D cells with Compound-X at its IC50 concentration for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
5. Western Blot Analysis
-
Objective: To investigate the effect of Compound-X on key signaling proteins.
-
Procedure:
-
Treat T47D cells with Compound-X and lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p-Akt, Akt, p-ERK, ERK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols: WAY-166818 Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for immunofluorescence (IF) staining to visualize the subcellular localization of Estrogen Receptor β (ERβ) in response to treatment with WAY-166818, a selective ERβ agonist.[1][2] The provided methodology is a comprehensive guide that can be adapted for various cell types and experimental setups.
Introduction
This compound is a synthetic, nonsteroidal compound that acts as a selective agonist for Estrogen Receptor β (ERβ).[1][2] It exhibits significantly higher binding affinity for ERβ over ERα.[2] Understanding the subcellular localization of ERβ upon activation by this compound is crucial for elucidating its mechanism of action and downstream signaling pathways. Immunofluorescence microscopy is a powerful technique to visualize and quantify these changes within cells.[3] This protocol outlines the necessary steps for cell culture, treatment with this compound, immunofluorescent labeling of ERβ, and image acquisition.
Signaling Pathway
The binding of this compound to ERβ can initiate a cascade of cellular events, primarily involving the translocation of the ERβ-ligand complex to the nucleus, where it acts as a transcription factor to regulate gene expression.
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram outlines the major steps involved in the immunofluorescence staining protocol for visualizing ERβ localization after this compound treatment.
Caption: Immunofluorescence experimental workflow.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents:
-
Cells: Appropriate cell line expressing ERβ
-
Culture medium: As required for the specific cell line
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS[4]
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) and 0.3% Triton X-100 in PBS[3]
-
Primary Antibody: Rabbit anti-ERβ polyclonal antibody (or a validated monoclonal antibody)
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Seeding:
-
Culture cells on sterile glass coverslips placed in a petri dish or on chamber slides.
-
Allow cells to adhere and grow to 50-80% confluency.[4]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in pre-warmed culture medium.
-
Replace the existing medium with the this compound-containing medium.
-
Incubate for the desired time period (e.g., 1, 6, 12, 24 hours) to allow for ERβ translocation. A time-course experiment is recommended to determine the optimal incubation time.
-
-
Fixation:
-
Permeabilization:
-
Add Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) to the cells.
-
Incubate for 10-15 minutes at room temperature.[4] This step is crucial for allowing the antibodies to access intracellular antigens.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-ERβ antibody in Blocking Buffer to its optimal working concentration (refer to the manufacturer's datasheet).
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Add a diluted solution of DAPI in PBS to stain the nuclei.
-
Incubate for 5-10 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the dish and mount them onto microscope slides using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores.
-
Quantitative analysis of nuclear vs. cytoplasmic fluorescence intensity can be performed using image analysis software (e.g., ImageJ, CellProfiler) to determine the extent of ERβ translocation.
-
Data Presentation
Quantitative data from image analysis should be summarized in a table for clear comparison between different treatment conditions.
| Treatment Group | Incubation Time (hours) | Mean Nuclear ERβ Intensity (Arbitrary Units) | Mean Cytoplasmic ERβ Intensity (Arbitrary Units) | Nuclear/Cytoplasmic Ratio |
| Vehicle Control (DMSO) | 24 | |||
| This compound (10 nM) | 1 | |||
| This compound (10 nM) | 6 | |||
| This compound (10 nM) | 12 | |||
| This compound (10 nM) | 24 |
Note: The above table is a template. The actual data will be generated from the experimental results.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent.[3] |
| Primary antibody concentration too high | Titrate the primary antibody to determine the optimal concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Weak or No Signal | Primary antibody not effective | Use a validated antibody for immunofluorescence. |
| Insufficient permeabilization | Increase Triton X-100 concentration or incubation time. | |
| Low antigen expression | Use a cell line known to express high levels of ERβ. | |
| Non-specific Staining | Secondary antibody cross-reactivity | Use a pre-adsorbed secondary antibody. |
| Aggregated antibodies | Centrifuge antibody solutions before use. |
References
Application Notes and Protocols for WAY-166818 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effect of WAY-166818, a selective estrogen receptor β (ERβ) agonist, on cell viability using MTT and XTT assays. The information is intended for researchers in oncology, endocrinology, and drug development investigating the therapeutic potential of ERβ activation.
Introduction to this compound and Cell Viability Assays
This compound is a synthetic, non-steroidal compound that acts as a selective agonist for estrogen receptor β (ERβ).[1][2] ERβ is expressed in various tissues and its activation has been shown to have antiproliferative effects in several cancer cell lines, including those of the breast and ovary, making it a potential therapeutic target.[3][4]
Cell viability assays are essential tools for assessing the effects of compounds like this compound on cell proliferation and cytotoxicity. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of viable cells. In live cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Data Presentation: Illustrative Effects of this compound on Cell Viability
The following table summarizes hypothetical quantitative data from an XTT assay assessing the effect of this compound on ERβ-positive cancer cell lines. This data is for illustrative purposes to demonstrate how results can be presented.
| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | Percent Viability (%) | Standard Deviation (%) |
| OVCAR-3 | 0 (Vehicle Control) | 72 | 100 | 5.2 |
| 1 | 72 | 92.3 | 4.8 | |
| 10 | 72 | 75.6 | 6.1 | |
| 100 | 72 | 58.1 | 5.5 | |
| 1000 | 72 | 45.2 | 4.9 | |
| MDA-MB-231 | 0 (Vehicle Control) | 72 | 100 | 6.5 |
| 1 | 72 | 98.7 | 5.9 | |
| 10 | 72 | 89.4 | 7.2 | |
| 100 | 72 | 72.3 | 6.8 | |
| 1000 | 72 | 61.8 | 7.5 |
Experimental Protocols
I. MTT Cell Viability Assay
The MTT assay is a widely used method for determining cell viability by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5]
A. Materials
-
This compound
-
ERβ-positive cells (e.g., OVCAR-3, MDA-MB-231)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
B. Protocol
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 1000 nM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on a shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
II. XTT Cell Viability Assay
The XTT assay is another tetrazolium-based colorimetric assay that measures cell viability. A key advantage of the XTT assay is that the formazan product is water-soluble, eliminating the need for a solubilization step.[6]
A. Materials
-
This compound
-
ERβ-positive cells (e.g., OVCAR-3, MDA-MB-231)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling reagent
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Multichannel pipette
-
Microplate reader (absorbance at 450-500 nm)
B. Protocol
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Protocol I, Step B1).
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Protocol I, Step B2).
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with the electron-coupling reagent.
-
After the compound treatment period, add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂. The incubation time should be optimized for the specific cell line being used.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background absorbance.
-
Visualizations
Caption: Workflow for MTT/XTT cell viability assays.
Caption: Simplified ERβ signaling pathway.
References
- 1. Estrogen Receptor Beta: The Promising Biomarker and Potential Target in Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for WAY-166818 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental design for evaluating the in vivo anti-tumor efficacy of WAY-166818, a selective estrogen receptor-β (ERβ) agonist, using a human breast cancer xenograft model.
Introduction
Estrogen receptor-β (ERβ) is a nuclear receptor that has garnered significant interest as a potential therapeutic target in oncology. Unlike the well-characterized estrogen receptor-α (ERα) which is known to drive proliferation in a majority of breast cancers, ERβ often exhibits anti-proliferative and pro-apoptotic effects. This compound is a selective ERβ agonist, and this experimental design outlines a preclinical xenograft study to investigate its potential as an anti-cancer agent.
The T47D human ductal breast carcinoma cell line has been selected for this model. T47D cells are known to express moderate levels of ERβ, making them a suitable in vitro and in vivo model to study the effects of ERβ-targeted therapies.[1][2] This protocol provides a comprehensive guide for establishing T47D xenografts in immunodeficient mice, treatment with this compound, and subsequent analysis of tumor growth and biological endpoints.
Materials and Methods
Cell Line and Culture
Cell Line: T47D (human ductal breast carcinoma) Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.2 IU/mL bovine insulin. Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
Species: Severe Combined Immunodeficient (SCID) or Nude mice (female, 6-8 weeks old) Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of the study. Housing: Mice are housed in sterile, filter-topped cages with access to autoclaved food and water ad libitum.
Experimental Groups and Treatment Plan
A total of 24 mice will be used, randomly assigned to four groups of six mice each.
| Group | Treatment | Dose | Route of Administration | Frequency |
| 1 | Vehicle Control | - | Subcutaneous (s.c.) | Daily |
| 2 | This compound (Low Dose) | To be determined (e.g., 1 mg/kg) | Subcutaneous (s.c.) | Daily |
| 3 | This compound (High Dose) | To be determined (e.g., 10 mg/kg) | Subcutaneous (s.c.) | Daily |
| 4 | Positive Control (e.g., Tamoxifen) | 10 mg/kg | Subcutaneous (s.c.) | Daily |
Note on Dosing: The optimal in vivo dose for this compound has not been established in publicly available literature. The proposed doses are hypothetical and should be determined by a preliminary dose-finding study. In vitro studies to determine the IC50 of this compound in T47D cells would provide a valuable starting point for dose selection.
Experimental Protocols
1. T47D Cell Preparation for Implantation:
-
Culture T47D cells to 80-90% confluency.
-
On the day of implantation, harvest cells using trypsin-EDTA and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL.
-
Keep the cell suspension on ice until injection.
2. Tumor Cell Implantation (Subcutaneous Xenograft):
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Shave and sterilize the right flank of each mouse.
-
Using a 27-gauge needle, inject 0.1 mL of the T47D cell suspension (5 x 10^6 cells) subcutaneously into the right flank.
-
Monitor the animals for recovery from anesthesia.
3. Tumor Growth Monitoring and Measurement:
-
Palpate for tumor formation starting 7 days post-implantation.
-
Once tumors are palpable, measure tumor dimensions twice weekly using digital calipers.
-
Tumor volume will be calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Record the body weight of each mouse twice weekly.
4. Drug Preparation and Administration:
-
This compound should be dissolved in a suitable vehicle (e.g., 10% DMSO in corn oil). The vehicle used should be tested for any intrinsic anti-tumor activity.
-
Prepare fresh drug solutions daily.
-
Administer the assigned treatment to each group via subcutaneous injection at the indicated dose and frequency.
5. Study Termination and Tissue Collection:
-
The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 4 weeks).
-
Euthanize mice according to institutional guidelines.
-
Excise the tumors, measure their final weight, and divide them for further analysis (e.g., snap-freeze in liquid nitrogen for molecular analysis, fix in 10% neutral buffered formalin for histology).
6. Histological and Molecular Analysis:
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections will be stained for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3). ERβ expression will also be confirmed.
-
Western Blotting: Snap-frozen tumor samples will be homogenized, and protein lysates will be analyzed by Western blotting for the expression of ERβ and downstream signaling molecules.
Data Presentation
Tumor Growth Data
| Group | Treatment | Mean Tumor Volume (mm³) ± SEM (Day X) | Mean Tumor Volume (mm³) ± SEM (Day Y) | Mean Tumor Volume (mm³) ± SEM (Final Day) |
| 1 | Vehicle Control | |||
| 2 | This compound (Low Dose) | |||
| 3 | This compound (High Dose) | |||
| 4 | Positive Control |
Final Tumor Weight and Body Weight Data
| Group | Treatment | Mean Final Tumor Weight (g) ± SEM | Mean Change in Body Weight (%) ± SEM |
| 1 | Vehicle Control | ||
| 2 | This compound (Low Dose) | ||
| 3 | This compound (High Dose) | ||
| 4 | Positive Control |
Immunohistochemistry Scoring
| Group | Treatment | Mean Ki-67 Positive Cells (%) ± SEM | Mean Cleaved Caspase-3 Positive Cells (%) ± SEM |
| 1 | Vehicle Control | ||
| 2 | This compound (Low Dose) | ||
| 3 | This compound (High Dose) | ||
| 4 | Positive Control |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound xenograft study.
Proposed ERβ Signaling Pathway
Caption: Proposed mechanism of action for this compound via ERβ signaling.
References
Application Notes and Protocols for In Vivo Preparation of WAY-166818
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of WAY-166818 for in vivo studies. This compound is a synthetic, nonsteroidal, and highly selective full agonist for Estrogen Receptor β (ERβ).[1][2] It exhibits significant selectivity for ERβ over ERα, with 57-fold and 164-fold selectivity in rats and mice, respectively.[1] This compound has been verified to cross the blood-brain barrier in rodents, making it a valuable tool for investigating the role of ERβ in the central nervous system and other tissues.[1]
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉NO₃ | [1] |
| Molar Mass | 227.22 g/mol | [1] |
| IUPAC Name | 2-(4-Hydroxyphenyl)-1,3-benzoxazol-5-ol | [1] |
| CAS Number | 142629-43-4 | [1] |
| Solubility | Soluble in DMSO |
In Vivo Administration Data
The following table summarizes a published dosage and administration route for this compound in a rat model. This data is derived from a study investigating the effect of ERβ-selective ligands on galanin expression in gonadotropin hormone-releasing hormone (GnRH)-immunoreactive neurons.[3][4][5]
| Animal Model | Dosage | Administration Route | Vehicle | Study Duration | Reference |
| Ovariectomized Rats | 20 µg/kg | Subcutaneous (s.c.) | Not specified* | 2 hours to 3 days | [3][4][5] |
*While the original study did not specify the vehicle, a common practice for subcutaneous delivery of lipophilic compounds is to use a vehicle containing Dimethyl Sulfoxide (DMSO) and a carrier oil (e.g., corn oil or sesame oil) or a mixture of DMSO, a surfactant like Tween 80, and saline.
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
This protocol provides a method for preparing a stock solution and a final dosing solution of this compound for subcutaneous administration in rodents, based on common laboratory practices for similar compounds.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a Stock Solution (e.g., 1 mg/mL in DMSO):
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the appropriate volume of sterile DMSO to achieve a 1 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C for short-term storage.
-
-
Prepare the Final Dosing Solution (e.g., for a 20 µg/kg dose):
-
Calculation:
-
Assume an average animal weight of 250 g (0.25 kg).
-
Dose per animal = 20 µg/kg * 0.25 kg = 5 µg.
-
Volume of stock solution needed per animal = 5 µg / 1000 µg/mL = 0.005 mL or 5 µL.
-
Assume a final injection volume of 100 µL per animal.
-
-
Preparation:
-
In a sterile microcentrifuge tube, add 5 µL of the 1 mg/mL this compound stock solution.
-
Add 95 µL of sterile corn oil to the tube.
-
Vortex vigorously to create a uniform suspension. It is critical to ensure the solution is well-mixed immediately before each injection as the compound may not be fully soluble in the oil.
-
-
Note on Vehicle Selection: The choice of vehicle is critical and may need to be optimized for your specific experimental model. An alternative vehicle formulation for compounds with low water solubility is a mixture of DMSO, Tween 80, and saline (e.g., in a ratio of 10:5:85, respectively). Always perform a small-scale solubility and stability test before preparing a large batch of the dosing solution.
Signaling Pathways and Experimental Workflow
ERβ Signaling Pathway
This compound acts as a selective agonist of Estrogen Receptor β (ERβ). Upon binding, it can initiate both genomic and non-genomic signaling pathways. The genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA, leading to the regulation of target gene transcription. A known downstream effect of this compound is the increased expression of galanin in GnRH neurons.[3][4][5]
Caption: ERβ Signaling Pathway Activated by this compound.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for an in vivo study using this compound.
Caption: General Experimental Workflow for an In Vivo Study with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Estrogen and estrogen receptor-{beta} (ER{beta})-selective ligands induce galanin expression within gonadotropin hormone-releasing hormone-immunoreactive neurons in the female rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for WAY-166818 in Transient Transfection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-166818 is a synthetic, non-steroidal compound recognized for its high selectivity as a full agonist for Estrogen Receptor β (ERβ). This property makes it a valuable research tool for investigating the specific roles of ERβ in various physiological and pathological processes. Transient transfection assays are a cornerstone of modern cell and molecular biology, allowing for the rapid introduction of foreign genetic material into cells to study gene function, regulation, and the effects of compounds on specific signaling pathways. The use of this compound in conjunction with transient transfection assays, particularly reporter gene assays, provides a powerful system to specifically dissect ERβ-mediated signaling and to screen for novel modulators of this receptor.
These application notes provide a comprehensive overview, detailed protocols, and expected data for the use of this compound in transient transfection-based reporter assays designed to quantify ERβ activity.
Mechanism of Action and Signaling Pathway
This compound selectively binds to ERβ, a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In its active form, the this compound-ERβ complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This binding event initiates the recruitment of co-activator proteins and the general transcription machinery, leading to the transcription of downstream genes.
In a transient transfection reporter assay, a plasmid containing a reporter gene (e.g., firefly luciferase) under the control of a promoter with multiple EREs is introduced into host cells along with a plasmid expressing human ERβ. The addition of this compound activates the expressed ERβ, leading to the production of the reporter protein, which can be easily quantified.
Troubleshooting & Optimization
WAY-166818 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of WAY-166818 in experimental settings. Below you will find troubleshooting guides and FAQs to address common issues encountered during research.
This compound Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is not consistently reported in publicly available resources. The following table provides qualitative solubility information and general recommendations for preparing stock solutions. Researchers should determine the optimal solubility for their specific experimental needs.
| Solvent | Solubility | Recommended Starting Concentration for Stock Solution | Notes |
| DMSO | Soluble | 10 mM - 50 mM | DMSO is a highly polar, aprotic organic solvent suitable for dissolving this compound.[1] For cell culture, the final DMSO concentration should typically be kept below 0.1% to avoid cytotoxicity.[2] |
| Ethanol | Sparingly Soluble | Lower than DMSO | May require warming to facilitate dissolution. Use absolute ethanol. |
| Water | Insoluble | Not recommended | This compound is a non-polar molecule and is not expected to be soluble in aqueous solutions like water or PBS. |
| PBS | Insoluble | Not recommended | Direct dissolution in PBS is not recommended due to the compound's low aqueous solubility. Dilution of a DMSO stock into PBS may lead to precipitation.[2] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a concentrated stock solution of this compound in DMSO.[1] For example, to prepare a 10 mM stock solution, dissolve 2.27 mg of this compound (Molar Mass: 227.22 g/mol ) in 1 mL of high-purity DMSO. Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C or -80°C for long-term stability.
Q2: My this compound solution appears to have precipitated after dilution in cell culture media. What should I do?
A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds.[2] To mitigate this, try the following:
-
Increase the volume of the media: Dilute the DMSO stock into a larger volume of media while vortexing or stirring to ensure rapid mixing.
-
Warm the media: Gently warming the media to 37°C before adding the compound may help.
-
Use a carrier protein: For in vivo studies, formulation with a carrier such as cyclodextrin (B1172386) or liposomes may be necessary. For cell culture, the presence of serum in the media can aid solubility.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective agonist for Estrogen Receptor β (ERβ). It binds to ERβ, a nuclear hormone receptor, and modulates the transcription of target genes. This interaction initiates a signaling cascade that can influence various cellular processes.
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the handling and use of this compound.
Issue 1: Inconsistent Experimental Results
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Steps:
-
Ensure the compound has been stored correctly at -20°C.
-
Prepare fresh stock solutions. Avoid using old stocks that have been stored for an extended period or subjected to multiple freeze-thaw cycles.
-
Confirm the purity of the compound using analytical methods if possible.
-
-
Possible Cause: Inaccurate concentration of the working solution.
-
Troubleshooting Steps:
-
Recalibrate pipettes and balances to ensure accurate measurement.
-
Prepare a fresh serial dilution from a newly prepared stock solution.
-
Issue 2: Low Cellular Activity or Response
-
Possible Cause: Insufficient cellular uptake of the compound.
-
Troubleshooting Steps:
-
Optimize the incubation time and concentration of this compound.
-
Ensure the final DMSO concentration in the cell culture medium is not inhibiting cell function (typically <0.1%).[2]
-
Verify the expression of ERβ in the cell line being used, as this compound is an ERβ agonist.
-
Troubleshooting Workflow
Experimental Protocols
General Protocol for Treating Adherent Cells with this compound
This protocol provides a general guideline for treating adherent cells in a 96-well plate format. Optimization may be required for different cell lines and experimental endpoints.
Materials:
-
Adherent cell line expressing ERβ
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
96-well tissue culture plates
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency in a T-75 flask. b. Wash cells with PBS and detach them using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count. e. Seed the cells into a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. f. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[3]
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%. A vehicle control (medium with the same percentage of DMSO) must be included. c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation and Analysis: a. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). b. Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, gene expression analysis, or protein analysis).
Signaling Pathway
This compound acts as a selective agonist for Estrogen Receptor β (ERβ). The binding of this compound to ERβ initiates a cascade of events that ultimately leads to the regulation of gene expression.
References
WAY-166818 Technical Support Center: Stability and Storage Guidelines
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of WAY-166818. Adherence to these guidelines is crucial for ensuring the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the stability of this compound. For solid (powder) form, storage in a cool, dry, and well-ventilated area is recommended. Specific temperature recommendations are provided in the table below. When in solution, storage conditions depend on the solvent and desired duration.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to use dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions of this compound. For accurate concentration, ensure the compound is fully dissolved. Sonication can be used to aid dissolution.
Q3: How long are stock solutions of this compound stable?
A3: The stability of stock solutions is dependent on the storage temperature. For short-term storage, refrigeration at 4°C is acceptable for up to two weeks. For long-term storage, aliquoting and freezing at -80°C is recommended to preserve stability for up to six months. Avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to light?
A4: As a general precaution for aromatic heterocyclic compounds like this compound, it is advisable to minimize exposure to direct light. Store both the solid compound and solutions in light-protecting containers, such as amber vials or by wrapping containers in aluminum foil.
Q5: What are the potential degradation pathways for this compound?
A5: this compound contains a benzoxazole (B165842) core, which can be susceptible to hydrolysis. This process involves the cleavage of the oxazole (B20620) ring, potentially leading to the formation of an aminophenol derivative. The rate of hydrolysis can be influenced by pH, with increased degradation possible under acidic or basic conditions.
Data Summary: Storage Conditions
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Solvent | Storage Temperature | Duration |
| Solid (Powder) | N/A | -20°C | Up to 2 years |
| Solution | DMSO | 4°C | Up to 2 weeks |
| Solution | DMSO | -80°C | Up to 6 months |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | Low solubility at lower temperatures; solvent evaporation. | Gently warm the solution to room temperature and vortex or sonicate to redissolve. Ensure vials are properly sealed to prevent solvent evaporation. |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect from light. Verify the pH of your experimental buffer. |
| Loss of compound activity over time | Hydrolysis of the benzoxazole ring in aqueous media. | Prepare fresh working solutions from a frozen stock solution immediately before each experiment. Minimize the time the compound spends in aqueous buffers. |
Experimental Protocols
General Protocol for Assessing this compound Stability in Aqueous Buffers
This protocol outlines a general procedure to assess the stability of this compound in a specific aqueous buffer. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to quantify the parent compound and detect any degradation products.
1. Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
2. Preparation of Working Solutions:
-
Dilute the stock solution with the aqueous buffer of interest to a final working concentration (e.g., 10 µM).
-
Ensure the final concentration of DMSO is low (typically ≤1%) to minimize its effect on the solution's properties.
3. Incubation:
-
Aliquot the working solution into multiple sealed, light-protected vials.
-
Incubate the vials at a desired temperature (e.g., room temperature or 37°C).
4. Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.
-
The t=0 sample should be processed immediately after preparation.
5. Sample Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the peak area of the parent this compound compound at each time point.
6. Data Analysis:
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
Visualizations
Caption: Workflow for assessing the in-vitro stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
WAY-166818 off-target effects and kinase activity
Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield specific data regarding the off-target effects or a broad kinase activity profile for WAY-166818. The information presented in this technical support center is therefore hypothetical and for illustrative purposes only . It is designed to serve as a template and guide for researchers on the types of data to expect and potential issues to consider when evaluating the selectivity of a compound like this compound.
This document provides a framework for understanding potential off-target effects and kinase interactions of the selective estrogen receptor-beta (ERβ) agonist, this compound. It includes hypothetical data, troubleshooting guides, and frequently asked questions to assist researchers in their experimental design and data interpretation.
Hypothetical Off-Target and Kinase Activity Data
The following tables represent the kind of data that would be generated from comprehensive off-target and kinase screening panels. These values are fictional and intended to illustrate how such data is typically presented.
Table 1: Hypothetical Off-Target Binding Profile of this compound
This table summarizes the binding affinity (Ki) of this compound against a panel of common off-target receptors and enzymes. The on-target ERβ and off-target ERα affinities are included for comparison.
| Target Class | Specific Target | This compound Ki (nM) | Notes |
| On-Target | Estrogen Receptor β (ERβ) | 0.5 | High affinity |
| Off-Target | Estrogen Receptor α (ERα) | 25 | ~50-fold selectivity for ERβ |
| GPCR | Serotonin Transporter (SERT) | > 10,000 | No significant binding |
| Dopamine Transporter (DAT) | > 10,000 | No significant binding | |
| Muscarinic M1 Receptor | 1,200 | Weak binding | |
| Ion Channel | hERG | > 10,000 | No significant binding |
| Enzyme | Cyclooxygenase-2 (COX-2) | 850 | Moderate binding |
Table 2: Hypothetical Kinase Inhibitory Activity of this compound
This table presents the half-maximal inhibitory concentration (IC50) of this compound against a selection of kinases. This type of screen is crucial for identifying unintended kinase inhibition, which can lead to various cellular effects.
| Kinase Family | Specific Kinase | This compound IC50 (µM) | Notes |
| Tyrosine Kinase | EGFR | > 50 | No significant inhibition |
| Src | 15 | Weak inhibition | |
| Abl | > 50 | No significant inhibition | |
| Serine/Threonine Kinase | AKT1 | 25 | Weak inhibition |
| CDK2 | > 50 | No significant inhibition | |
| GSK3β | 8 | Moderate inhibition | |
| MAPK1 (ERK2) | 30 | Weak inhibition |
Troubleshooting Guides and FAQs
This section addresses potential issues and common questions that may arise during the experimental evaluation of this compound's selectivity.
Troubleshooting Unexpected Experimental Results
Q1: Our in-cell assay shows a phenotype inconsistent with ERβ activation. Could this be due to an off-target effect?
A1: Yes, an unexpected phenotype could be the result of an off-target interaction. Based on our hypothetical data, moderate binding to COX-2 or moderate inhibition of GSK3β could elicit cellular responses independent of ERβ.
-
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the this compound used is of high purity (>98%) and its identity has been confirmed by methods such as NMR or mass spectrometry.
-
Dose-Response Curve: Perform a full dose-response curve in your assay. Atypical curve shapes may suggest multiple mechanisms of action.
-
Use a Negative Control: If available, use an inactive analog of this compound to see if the unexpected phenotype persists.
-
Rescue Experiment: Co-administer a specific antagonist for the suspected off-target (e.g., a specific GSK3β activator or supplement with prostaglandin (B15479496) E2 if COX-2 inhibition is suspected) to see if the unexpected phenotype is reversed.
-
Q2: We are observing variability in our kinase assay results with this compound. What could be the cause?
A2: Variability in kinase assays can stem from several factors.
-
Troubleshooting Steps:
-
ATP Concentration: Ensure the ATP concentration in your assay is consistent and ideally at or near the Km for the specific kinase. IC50 values for ATP-competitive inhibitors are sensitive to ATP concentration.
-
Enzyme Activity: Verify the activity of your kinase enzyme preparation. Lot-to-lot variability or improper storage can affect results.
-
Compound Solubility: this compound may have limited solubility in aqueous assay buffers. Ensure it is fully dissolved and consider using a small percentage of DMSO (typically <1%). Check for compound precipitation during the assay.
-
Assay Technology: Be aware of potential interference of the compound with your detection method (e.g., fluorescence quenching or enhancement in FRET-based assays).
-
Frequently Asked Questions (FAQs)
Q1: What is the significance of the selectivity of this compound for ERβ over ERα?
A1: The selectivity for ERβ over ERα is a key feature of this compound. These two estrogen receptors can have different and sometimes opposing physiological roles. A selective ERβ agonist allows researchers to probe the specific functions of ERβ signaling without confounding effects from ERα activation.[1]
Q2: Why is screening against a kinase panel important for a non-kinase inhibitor?
A2: Many small molecules can have unanticipated interactions with the ATP-binding site of kinases due to its structural conservation across the kinome. Unintended kinase inhibition can lead to a wide range of cellular effects, including altered proliferation, survival, and signaling. Therefore, screening even non-kinase targeted compounds against a kinase panel is a critical step in understanding their full biological activity and potential for off-target effects.
Q3: What is a CEREP safety screen and why is it relevant?
A3: A CEREP (or similar) safety screen is a broad panel of in vitro binding and functional assays against a wide range of G-protein coupled receptors, ion channels, transporters, and enzymes that are known to be associated with adverse drug reactions. Running a compound like this compound through such a panel is essential to identify potential liabilities early in development and to better interpret in vivo findings.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be affected by an off-target effect of this compound and a general workflow for assessing kinase activity.
Caption: Hypothetical signaling of this compound showing on-target and potential off-target pathways.
Caption: General experimental workflow for an in vitro kinase activity assay.
References
Technical Support Center: WAY-166818 Dose-Response Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WAY-166818.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, nonsteroidal, and highly selective agonist for Estrogen Receptor β (ERβ).[1][2] It exhibits significantly higher binding affinity and functional potency for ERβ compared to Estrogen Receptor α (ERα).[1] This selectivity allows for the targeted investigation of ERβ-mediated signaling pathways.
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the species and the specific estrogen receptor. The following table summarizes reported IC50 values:
| Receptor | Species | IC50 (nM) | Selectivity (ERα/ERβ) |
| ERβ | Human | 29 | 42.3-fold |
| ERα | Human | 1227 | |
| ERβ | Rat | - | 57-fold |
| ERα | Rat | - | |
| ERβ | Mouse | - | 164-fold |
| ERα | Mouse | - | |
| [Source:[1]] |
Q3: How do I design a dose-response experiment for this compound?
When designing a dose-response experiment, it is crucial to select a broad range of concentrations to capture the full sigmoidal curve. Based on the known IC50 values, a suggested starting range for in vitro experiments would be from 0.1 nM to 10 µM. A typical 8-point dose-response curve might include the following concentrations: 0.1 nM, 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM.
Q4: What is the expected shape of a this compound dose-response curve?
A typical dose-response curve for an agonist like this compound will be sigmoidal (S-shaped). The response will be low at low concentrations, increase sharply over a specific concentration range, and then plateau as the receptors become saturated at high concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No response or very weak response observed | 1. Incorrect concentration range: The concentrations used may be too low to elicit a response. 2. Cell health: The cells may not be healthy or viable. 3. Low ERβ expression: The cell line used may not express sufficient levels of ERβ. 4. Compound degradation: this compound may have degraded due to improper storage. | 1. Expand the concentration range, ensuring it covers the expected IC50. 2. Perform a cell viability assay (e.g., Trypan Blue or MTT assay) to confirm cell health. 3. Verify ERβ expression in your cell line using qPCR or Western blot. Consider using a cell line known to express ERβ or transiently transfecting cells with an ERβ expression vector. 4. Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate pipetting of either the compound or reagents. 3. Edge effects: Wells on the perimeter of the plate may behave differently due to temperature or evaporation gradients. | 1. Ensure a homogenous cell suspension and careful seeding technique. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. |
| Dose-response curve is not sigmoidal | 1. Compound precipitation: At high concentrations, this compound may precipitate out of solution. 2. Cytotoxicity: At high concentrations, the compound may be toxic to the cells, leading to a decrease in response (a "bell-shaped" curve). 3. Off-target effects: The compound may be interacting with other cellular targets at high concentrations. | 1. Visually inspect the wells for any signs of precipitation. Consider using a different solvent or a lower top concentration. 2. Perform a cytotoxicity assay in parallel with your dose-response experiment to identify the toxic concentration range. 3. Review the literature for any known off-target effects of this compound. |
| Unexpectedly high background signal | 1. Contamination: Bacterial or fungal contamination of cell cultures. 2. Autofluorescence of the compound: this compound might be inherently fluorescent at the wavelengths used for detection. 3. Non-specific binding: The detection antibodies or reagents may be binding non-specifically. | 1. Regularly check cultures for contamination and practice good aseptic technique. 2. Run a control plate with compound in cell-free media to measure its autofluorescence. 3. Include appropriate controls, such as "no primary antibody" wells, and optimize blocking and washing steps. |
Experimental Protocols
ERβ Reporter Gene Assay Protocol
This protocol describes a common method for assessing the potency of this compound in activating ERβ-mediated gene transcription.
Materials:
-
HEK293T cells (or other suitable cell line with low endogenous ER expression)
-
ERβ expression plasmid
-
Estrogen Response Element (ERE)-driven luciferase reporter plasmid
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
This compound
-
Luciferase assay reagent
-
96-well cell culture plates, white-walled
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the ERβ expression plasmid, ERE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its analysis.
Caption: this compound signaling pathway.
Caption: Experimental workflow for dose-response analysis.
References
Troubleshooting WAY-166818 in vivo efficacy issues
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo efficacy studies with WAY-166818, a selective Estrogen Receptor β (ERβ) agonist.
Disclaimer
Information regarding specific in vivo protocols, formulation, and pharmacokinetic data for this compound is limited in publicly available literature. The guidance provided herein is based on the known pharmacological properties of this compound, general principles of in vivo small molecule testing, and data extrapolated from studies with similar ERβ agonists. Researchers should always perform their own pilot studies to determine the optimal experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, nonsteroidal, selective agonist for Estrogen Receptor β (ERβ).[1] It exhibits high selectivity for ERβ over ERα.[1] this compound has been shown to cross the blood-brain barrier in rodents.[1] Its mechanism of action involves binding to and activating ERβ, which can lead to both genomic and non-genomic signaling events. Genomic signaling involves the modulation of gene transcription, while non-genomic signaling can include the rapid activation of intracellular signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3][4][5]
Q2: What are the potential therapeutic applications of this compound?
A2: As a selective ERβ agonist, this compound and other similar molecules are being investigated for a variety of therapeutic applications, including in oncology, neurodegenerative diseases, and inflammatory conditions. The specific therapeutic utility of this compound is a subject of ongoing research.
Q3: How should I store and handle this compound?
A3: this compound is typically supplied as a powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term storage of a stock solution in DMSO, it can be kept at 4°C for up to two weeks or at -80°C for up to six months.[6] Always refer to the manufacturer's datasheet for specific storage recommendations.
Troubleshooting In Vivo Efficacy Issues
This section addresses common problems researchers may face during in vivo experiments with this compound.
Issue 1: Lack of Efficacy or Unexpected Results
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | - Optimize Formulation: this compound is a lipophilic compound. Ensure it is fully dissolved in a suitable vehicle. Consider using a co-solvent system (e.g., DMSO, ethanol) followed by dilution in a carrier like corn oil or saline.[7][8] Always include a vehicle control group in your study. - Verify Administration Route: For systemic effects, intravenous (IV) or intraperitoneal (IP) injections are common. For brain-related studies, ensure the chosen route allows for sufficient blood-brain barrier penetration.[9] |
| Inadequate Dose | - Dose-Response Study: Perform a pilot study with a range of doses to determine the optimal therapeutic dose. - Literature Review: Look for studies using similar ERβ agonists to guide your dose selection. |
| Compound Instability | - Fresh Preparations: Prepare the dosing solution fresh for each experiment. - Storage of Solutions: If storing solutions, ensure they are kept at an appropriate temperature and protected from light to prevent degradation. |
| Animal Model Selection | - ERβ Expression: Confirm that your chosen animal model and target tissue express ERβ at sufficient levels. - Metabolism: Consider potential species-specific differences in drug metabolism that might affect the compound's efficacy. |
Issue 2: High Variability in Animal Responses
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Accurate Dosing: Ensure accurate calculation of doses based on individual animal weights. Use precise injection techniques. - Homogeneous Formulation: Ensure the compound is uniformly suspended or dissolved in the vehicle to deliver a consistent dose to each animal. |
| Biological Variability | - Animal Strain and Age: Use animals of the same strain, sex, and age to minimize biological variability.[10] - Randomization: Randomize animals into treatment and control groups.[10] |
| Environmental Factors | - Standardized Conditions: Maintain consistent housing conditions (e.g., light/dark cycle, temperature, diet) for all animals in the study.[11] |
Issue 3: Unexpected Toxicity or Adverse Effects
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | - Vehicle Control Group: Always include a group of animals that receives only the vehicle to assess its potential toxicity.[12] - Alternative Vehicles: If the vehicle is suspected to be toxic, explore alternative, well-tolerated vehicles.[7][8] |
| Off-Target Effects | - Dose Reduction: Lower the dose to see if the adverse effects are dose-dependent. - Selective Agonist: While this compound is selective for ERβ, consider potential off-target effects at higher concentrations. |
| Metabolite Toxicity | - Pharmacokinetic Studies: If possible, conduct pharmacokinetic studies to identify and assess the toxicity of major metabolites. |
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉NO₃ | [13] |
| Molecular Weight | 227.22 g/mol | [13] |
| Target | Estrogen Receptor β (ERβ) | [1] |
| Selectivity | 57-fold for rat ERβ over ERα 164-fold for mouse ERβ over ERα | [1] |
| IC₅₀ (Human) | ERβ: 29 nM ERα: 1227 nM | [1] |
| Blood-Brain Barrier | Crosses in rodents | [1] |
Table 2: Example In Vivo Study Design Template
| Parameter | Description |
| Animal Model | e.g., C57BL/6 mice, 8-10 weeks old, female |
| Group Size | n = 8-10 animals per group |
| Treatment Groups | 1. Vehicle Control 2. This compound (Low Dose) 3. This compound (High Dose) 4. Positive Control (if applicable) |
| Dose | To be determined by pilot studies (e.g., 1, 5, 10 mg/kg) |
| Formulation | e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline |
| Route of Administration | e.g., Subcutaneous (SC), Intraperitoneal (IP) |
| Dosing Frequency | e.g., Once daily |
| Study Duration | e.g., 28 days |
| Endpoints | e.g., Tumor volume, behavioral tests, biomarker analysis |
Experimental Protocols
Protocol 1: General Protocol for In Vivo Efficacy Study of this compound
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week before the start of the experiment.
-
Randomization: Randomly assign animals to different treatment groups.
-
Formulation Preparation:
-
On the day of dosing, weigh the required amount of this compound powder.
-
Dissolve in a minimal amount of a suitable solvent (e.g., DMSO).
-
Add co-solvents and the carrier vehicle sequentially, ensuring the solution is clear and homogenous.
-
Warm the final formulation to room temperature before administration.
-
-
Dosing:
-
Monitoring:
-
Monitor animals daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Measure primary endpoints at predetermined time points.
-
-
Data Analysis:
-
At the end of the study, collect tissues for further analysis (e.g., histology, biomarker assessment).
-
Analyze the data using appropriate statistical methods.
-
Visualizations
Caption: ERβ signaling can be initiated at the cell membrane or in the cytoplasm.
Caption: A typical workflow for an in vivo efficacy study.
Caption: A decision tree to diagnose common in vivo efficacy problems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Estrogen receptor beta (ERβ) subtype-specific ligands increase transcription, p44/p42 mitogen activated protein kinase (MAPK) activation and growth in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Estrogen action and cytoplasmic signaling pathways. Part II: the role of growth factors and phosphorylation in estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. Tackling In Vivo Experimental Design [modernvivo.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. assaygenie.com [assaygenie.com]
Technical Support Center: WAY-166818 Pharmacokinetics and Metabolism in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with the selective estrogen receptor modulator (SERM), WAY-166818, in rodent models.
Disclaimer: Publicly available pharmacokinetic and metabolism data specific to this compound in rodents is limited. Therefore, where quantitative data is presented, representative values from other well-characterized SERMs, such as Tamoxifen and Raloxifene, are used for illustrative purposes. These values should be considered as a general guide and not as a direct representation of this compound's properties.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in rodents?
A1: The most common routes of administration for investigational compounds in rodents are oral (PO) via gavage and parenteral, such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC).[1] The choice of route depends on the experimental objective. For oral bioavailability studies, both IV and PO administration are necessary. For efficacy studies, the route should align with the intended clinical application.
Q2: What are suitable vehicles for formulating this compound for in vivo studies?
A2: The choice of vehicle depends on the physicochemical properties of this compound. For oral administration, common vehicles include aqueous solutions like 0.5% methylcellulose (B11928114) or carboxymethylcellulose. For intravenous administration, solutions are often prepared in a mixture of solvents such as polyethylene (B3416737) glycol 400 (PEG400) and saline to ensure solubility. It is crucial to assess the solubility and stability of this compound in the chosen vehicle prior to in vivo experiments.
Q3: How should I determine the appropriate dose for my pharmacokinetic study?
A3: Dose selection for pharmacokinetic studies should be based on in vitro potency and any available in vivo efficacy or toxicology data. It is advisable to start with a dose range that is expected to produce plasma concentrations relevant to the compound's biological activity. Dose-escalation studies can be performed to assess dose-proportionality of exposure.[2]
Q4: What are the key pharmacokinetic parameters to measure for this compound?
A4: Key pharmacokinetic parameters include:
-
Maximum plasma concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to reach maximum plasma concentration (Tmax): The time at which Cmax is observed.
-
Area under the plasma concentration-time curve (AUC): A measure of total drug exposure over time.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.
Q5: What is the expected metabolic profile of a SERM like this compound in rodents?
A5: SERMs are typically metabolized in the liver by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated and other phase I metabolites.[3] These metabolites can then undergo phase II conjugation reactions, such as glucuronidation, to facilitate excretion.[4] The specific metabolites of this compound would need to be identified through in vitro and in vivo metabolism studies.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations after oral administration.
| Potential Cause | Troubleshooting Step |
| Improper oral gavage technique | Ensure all personnel are properly trained in oral gavage to minimize variability in dosing. Verify the correct placement of the gavage needle.[5][6] |
| Formulation issues (e.g., precipitation) | Visually inspect the formulation for any precipitation before and during dosing. Ensure the formulation is a homogenous suspension or a clear solution. |
| Food effects | Standardize the fasting period for animals before dosing to reduce variability in gastric emptying and absorption. |
| Coprophagy (in rodents) | House animals in metabolic cages that prevent coprophagy, as re-ingestion of feces can lead to reabsorption of the compound or its metabolites. |
Issue 2: Low oral bioavailability.
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility | Consider formulation strategies to enhance solubility, such as using co-solvents, surfactants, or creating a nanosuspension. |
| High first-pass metabolism | Investigate the extent of hepatic first-pass metabolism using in vitro models like liver microsomes or hepatocytes. If metabolism is high, this may be an inherent property of the compound. |
| Efflux transporter activity (e.g., P-glycoprotein) | Use in vitro cell-based assays (e.g., Caco-2 cells) to determine if this compound is a substrate for efflux transporters. |
Issue 3: Difficulty in detecting this compound or its metabolites in plasma.
| Potential Cause | Troubleshooting Step |
| Insufficient analytical method sensitivity | Optimize the LC-MS/MS method to improve the limit of quantification (LOQ). This may involve adjusting chromatographic conditions or mass spectrometer parameters. |
| Rapid metabolism | Collect blood samples at earlier time points post-dose to capture the peak concentration before it is extensively metabolized. |
| Sample degradation | Ensure proper handling and storage of plasma samples (typically at -80°C) to prevent degradation of the analyte. Use of protease inhibitors during sample collection may also be considered. |
Quantitative Data (Illustrative Examples from other SERMs)
Table 1: Representative Pharmacokinetic Parameters of SERMs in Rodents
| Parameter | Tamoxifen (Rat, 10 mg/kg PO) | Raloxifene (Rat, 10 mg/kg PO) |
| Cmax (ng/mL) | ~150 | ~50 |
| Tmax (h) | 4-8 | 1-2 |
| AUC (ng·h/mL) | ~2500 | ~200 |
| t1/2 (h) | ~12 | ~24 |
| Oral Bioavailability (F%) | High (~90%) | Low (~2%) |
Data are approximate and compiled from various literature sources for illustrative purposes.
Table 2: Representative In Vitro Metabolic Stability of SERMs in Rat Liver Microsomes
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Tamoxifen | ~30 | ~23 |
| Raloxifene | <10 | >70 |
Data are approximate and compiled from various literature sources for illustrative purposes.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Animal Preparation: Fast rats overnight (approximately 12-16 hours) with free access to water.
-
Dose Preparation: Prepare the dosing formulation of this compound at the desired concentration in a suitable vehicle. Ensure the formulation is a homogenous suspension or a clear solution.
-
Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[7]
-
Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the esophagus. Do not force the needle.[6]
-
Dose Administration: Administer the calculated dose volume slowly and steadily.
-
Post-Dosing Monitoring: Observe the animal for any signs of distress after dosing. Return the animal to its cage with access to food and water.
Protocol 2: Intravenous (Tail Vein) Administration in Mice
-
Animal Preparation: Place the mouse in a warming chamber or under a heat lamp for a few minutes to dilate the tail veins.[8]
-
Restraint: Place the mouse in a suitable restraint device to immobilize the tail.
-
Vein Visualization: Identify one of the lateral tail veins. Wiping the tail with 70% ethanol (B145695) can improve visualization.
-
Needle Insertion: Using a 27-30 gauge needle attached to a syringe containing the dosing solution, insert the needle bevel-up into the vein at a shallow angle.[9]
-
Dose Administration: Inject the solution slowly. Successful injection is indicated by the absence of a subcutaneous bleb.
-
Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Monitor the animal for any adverse reactions.
Protocol 3: Serial Blood Collection via Retro-orbital Sinus in Mice
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Positioning: Position the anesthetized mouse to allow access to the eye.
-
Sample Collection: Gently insert a sterile capillary tube into the medial canthus of the eye, applying slight pressure and a gentle twisting motion to puncture the retro-orbital sinus.[10][11] Blood will flow into the capillary tube.
-
Volume Control: Collect the desired volume of blood. Do not exceed the recommended maximum blood collection volumes.
-
Hemostasis: After removing the capillary tube, apply gentle pressure to the closed eyelid with a sterile gauze pad to ensure hemostasis.
-
Post-Procedure Care: Apply a topical ophthalmic ointment to the eye to prevent drying. Monitor the animal during recovery from anesthesia.
Protocol 4: Brain Tissue Harvesting
-
Euthanasia: Euthanize the animal at the designated time point using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Decapitation and Brain Exposure: Quickly decapitate the animal and expose the skull.
-
Brain Extraction: Carefully remove the skullcap using surgical scissors to expose the brain.
-
Dissection: Gently scoop the brain out of the cranial cavity using a spatula.[12]
-
Sample Processing: The brain can be flash-frozen in liquid nitrogen for later analysis or dissected into specific regions on a cold plate.[13]
Visualizations
Caption: Experimental workflow for an oral pharmacokinetic study in rodents.
Caption: Workflow for in vitro and in vivo metabolism studies of this compound.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. snlab.bme.cornell.edu [snlab.bme.cornell.edu]
- 4. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 5. instechlabs.com [instechlabs.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. depts.ttu.edu [depts.ttu.edu]
- 10. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 11. research.vt.edu [research.vt.edu]
- 12. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]
- 13. Video: Collection of Frozen Rodent Brain Regions for Downstream Analyses [jove.com]
Potential WAY-166818 toxicity or side effects
Disclaimer: This document is intended for research purposes only. WAY-166818 is a research chemical and is not approved for human use. All experiments should be conducted in accordance with institutional and national guidelines for laboratory animal care and use.
Introduction
This compound is a synthetic, nonsteroidal, and highly selective agonist for Estrogen Receptor β (ERβ).[1][2] It exhibits significantly higher binding affinity for ERβ over ERα.[1] Currently, there is a lack of publicly available data specifically detailing the preclinical or clinical toxicity and side effect profile of this compound.
This technical support center provides troubleshooting guidance and frequently asked questions based on the known mechanism of action of ERβ agonists and general principles of working with novel research compounds. The information provided is intended to help researchers anticipate and address potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target effects of this compound that could be misinterpreted as toxicity?
A1: As a potent ERβ agonist, this compound is expected to modulate the physiological processes regulated by ERβ. Depending on the experimental model, these on-target effects could include:
-
Anti-proliferative effects: ERβ activation is often associated with anti-proliferative and pro-apoptotic effects in certain cancer cell lines (e.g., prostate, breast). This may manifest as reduced cell viability or tumor growth, which is the intended therapeutic effect but could be misinterpreted as general cytotoxicity if not properly evaluated.
-
Modulation of inflammation: ERβ has known anti-inflammatory roles. Researchers might observe changes in inflammatory markers or immune cell populations.
-
Central Nervous System (CNS) effects: ERβ is expressed in the brain and is involved in processes like neuroprotection, anxiety, and cognition. This compound has been verified to cross the blood-brain barrier in rodents.[1] Therefore, behavioral changes or alterations in neurological markers might be observed.
Q2: What are the potential off-target effects or toxicities of this compound?
A2: While this compound is highly selective for ERβ, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. Since no specific toxicity data is available for this compound, researchers should consider the general potential side effects associated with modulation of estrogenic pathways. These could theoretically include effects on reproductive tissues, cardiovascular function, or metabolic processes. It is crucial to include control groups and dose-response studies to distinguish between on-target and off-target effects.
Q3: My cells are showing unexpected levels of apoptosis after treatment with this compound. How can I troubleshoot this?
A3:
-
Confirm On-Target Effect: The observed apoptosis may be a direct result of ERβ activation in your specific cell type. Verify the expression of ERβ in your cells. You can use ERβ antagonists (e.g., PHTPP) to see if the apoptotic effect is blocked, confirming it is an on-target effect.
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to determine the EC50 for the apoptotic effect. High concentrations may lead to off-target effects or cellular stress.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is not causing toxicity at the final concentration used in the experiment.
-
Apoptosis Pathway Analysis: Investigate the specific apoptotic pathways being activated (e.g., intrinsic vs. extrinsic) to better understand the mechanism of action in your cellular model.
Q4: I am observing unexpected behavioral changes in my animal model after administering this compound. What should I do?
A4:
-
Literature Review: Consult literature on the role of ERβ in the specific behaviors you are observing. The changes may be an expected consequence of ERβ activation.
-
Dose-Response: Determine if the behavioral effects are dose-dependent. Use the lowest effective dose to minimize potential off-target effects.
-
Control Groups: Include appropriate control groups, such as vehicle-treated and, if possible, a positive control (e.g., a known anxiolytic or neuroprotective agent if relevant).
-
Pharmacokinetics: Consider the pharmacokinetic profile of this compound. The timing of behavioral assessments relative to drug administration is critical.
-
Systemic Effects: Assess for general signs of malaise or toxicity in the animals (e.g., weight loss, changes in food/water intake, altered grooming) that could indirectly affect behavior.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between experiments | 1. Reagent stability2. Cell passage number3. Variability in treatment conditions | 1. Aliquot and store this compound at the recommended temperature, avoiding repeated freeze-thaw cycles.2. Use a consistent range of cell passage numbers for all experiments.3. Ensure precise timing of treatments and assays. |
| Low or no observable effect | 1. Low ERβ expression in the cell model2. Inactive compound3. Suboptimal concentration | 1. Confirm ERβ expression using qPCR or Western blot.2. Verify the identity and purity of the compound.3. Perform a wide-range dose-response study. |
| High background signal in assays | 1. Compound interference2. Vehicle effects | 1. Test for autofluorescence or other interference of this compound with the assay readout.2. Run a vehicle-only control to assess its contribution to the signal. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Poor bioavailability or efficacy | 1. Inappropriate route of administration2. Rapid metabolism | 1. Consult literature for appropriate administration routes for similar compounds.2. Conduct a pilot pharmacokinetic study to determine the half-life and optimal dosing regimen. |
| Unexpected mortality or morbidity | 1. Acute toxicity at the administered dose2. Off-target effects | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD).2. Conduct thorough post-mortem analysis (histopathology of major organs) to identify potential target organs of toxicity. |
| High variability in animal responses | 1. Inconsistent drug administration2. Genetic variability in the animal strain | 1. Ensure accurate and consistent dosing for all animals.2. Use a sufficient number of animals per group to account for biological variability. |
Experimental Protocols
Note: These are generalized protocols and should be adapted to specific experimental needs.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO) and then dilute in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength using a plate reader.
Visualizations
Caption: Generalized Estrogen Receptor β (ERβ) Signaling Pathway.
Caption: Hypothetical Experimental Workflow for this compound Evaluation.
References
WAY-166818 batch-to-batch variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of WAY-166818, with a specific focus on addressing potential batch-to-batch variability and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, nonsteroidal estrogen that functions as a highly selective full agonist of the Estrogen Receptor β (ERβ).[1] Its mechanism of action involves binding to ERβ, which then typically forms a dimer and translocates to the nucleus to regulate the transcription of target genes.
Q2: How selective is this compound for ERβ over ERα?
This compound exhibits significant selectivity for ERβ. The degree of selectivity can vary between species. For instance, it has shown 57-fold and 164-fold selectivity for ERβ over ERα in rats and mice, respectively.[1] In studies with human receptors, the IC50 values were 29 nM for ERβ and 1227 nM for ERα, indicating a 25-fold selectivity.[1]
Q3: What are the common research applications for this compound?
Given its selective agonist activity at ERβ, this compound is primarily used in scientific research to investigate the physiological and pathophysiological roles of this specific estrogen receptor subtype. This includes studies in neuroscience, oncology, and endocrinology. The compound has been verified to cross the blood-brain barrier in rodents, making it suitable for neurological studies.[1]
Q4: How should I store this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, it can be kept at 4°C. Once dissolved in a solvent, it is best to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. Always refer to the supplier's certificate of analysis for specific storage recommendations.
Troubleshooting Guide: Batch-to-Batch Variability
Inconsistent experimental outcomes when using different batches of a chemical compound can be a significant challenge. While there are no specific widespread reports of batch-to-batch variability for this compound, the following guide provides a systematic approach to troubleshoot such issues.
Issue 1: Reduced or no activity of a new batch of this compound compared to a previous batch.
-
Potential Cause 1: Compound Purity and Integrity.
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Compare the purity specifications on the CoAs of both the old and new batches. Note any differences in reported purity levels or the methods used for analysis (e.g., HPLC, NMR).
-
Independent Purity Assessment: If possible, perform an independent analysis (e.g., HPLC) to confirm the purity and integrity of the new batch.
-
Check for Degradation: Improper storage or handling can lead to degradation. Ensure the compound has been stored as recommended.
-
-
-
Potential Cause 2: Inaccurate Concentration.
-
Troubleshooting Steps:
-
Verify Weighing and Dilution Calculations: Double-check all calculations used to prepare the stock solution. Use a calibrated balance for accurate weighing.
-
Spectrophotometric Confirmation: If the molar extinction coefficient is known, you can use UV-Vis spectrophotometry to confirm the concentration of your stock solution.
-
-
-
Potential Cause 3: Solubility Issues.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Visually inspect your stock solution for any precipitate. If necessary, gently warm the solution or use a vortex to ensure the compound is fully dissolved.
-
Solvent Compatibility: Confirm that the solvent used is appropriate for your experimental system and that this compound is fully soluble at the desired concentration.
-
-
Issue 2: Increased off-target effects or unexpected cellular toxicity with a new batch.
-
Potential Cause 1: Presence of Impurities.
-
Troubleshooting Steps:
-
Examine the CoA: Look for any information on residual solvents or synthesis-related impurities.
-
LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the presence of any unexpected molecular weight species in the new batch.
-
-
-
Potential Cause 2: Endotoxin (B1171834) Contamination.
-
Troubleshooting Steps:
-
LAL Assay: If working with cell cultures, particularly immune cells, consider testing the new batch for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.
-
-
Data Presentation
Table 1: Receptor Selectivity of this compound
| Species | Receptor | IC50 (nM) | Selectivity (ERα IC50 / ERβ IC50) | Reference |
| Human | ERβ | 29 | 25-fold | [1] |
| Human | ERα | 1227 | [1] | |
| Rat | ERβ | - | 57-fold | [1] |
| Rat | ERα | - | [1] | |
| Mouse | ERβ | - | 164-fold | [1] |
Note: Specific IC50 values for rat and mouse receptors were not detailed in the available search results, only the selectivity ratio.
Experimental Protocols
Key Experiment: In Vitro ERβ Reporter Gene Assay
This protocol describes a general workflow for assessing the activity of this compound using a cell-based reporter gene assay.
-
Cell Culture:
-
Use a suitable cell line (e.g., HEK293, HeLa) that is co-transfected with an expression vector for human ERβ and a reporter vector containing an Estrogen Response Element (ERE) driving the expression of a reporter gene (e.g., luciferase).
-
Culture the cells in the recommended medium, typically phenol (B47542) red-free to avoid estrogenic effects from the dye, supplemented with charcoal-stripped serum to remove endogenous steroids.
-
-
Preparation of this compound:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in phenol red-free medium to achieve the desired final concentrations for the dose-response curve (e.g., 1 pM to 1 µM).
-
-
Cell Treatment:
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and replace it with the medium containing the various concentrations of this compound.
-
Include appropriate controls: a vehicle control (DMSO) and a positive control (e.g., 17β-estradiol).
-
Incubate the cells for 18-24 hours.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the specific luciferase assay system being used.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected β-galactosidase reporter or a commercial cell viability assay) to account for any cytotoxic effects.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
Signaling Pathway of this compound via Estrogen Receptor β
Caption: Classical genomic signaling pathway of this compound.
Troubleshooting Workflow for Batch-to-Batch Variability
Caption: A logical workflow for troubleshooting batch variability.
References
Technical Support Center: Overcoming In Vivo Delivery Challenges of WAY-166818
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the selective estrogen receptor-β (ERβ) agonist, WAY-166818.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, nonsteroidal agonist that is highly selective for Estrogen Receptor β (ERβ).[1] Its primary mechanism of action is to bind to and activate ERβ, which can then modulate gene expression through two main pathways: a classical genomic pathway involving direct binding to Estrogen Response Elements (EREs) on DNA, and a non-genomic pathway that can involve the rapid activation of intracellular signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3][4]
Q2: What are the known physicochemical properties of this compound?
Key properties of this compound are summarized in the table below. Its structure as a diphenolic azole suggests potential challenges with aqueous solubility, a common issue for small molecule drugs.
| Property | Value | Reference |
| IUPAC Name | 2-(4-Hydroxyphenyl)-1,3-benzoxazol-5-ol | Wikipedia |
| Molecular Formula | C₁₃H₉NO₃ | Wikipedia |
| Molar Mass | 227.219 g/mol | Wikipedia |
| Selectivity | 164-fold for mouse ERβ over ERα | Wikipedia |
| Blood-Brain Barrier | Verified to cross in rodents | Wikipedia |
Q3: I am observing poor efficacy or high variability in my in vivo study. What could be the cause?
Poor efficacy or high variability with this compound in vivo can stem from several factors, primarily related to its delivery and bioavailability. Common causes include:
-
Poor Solubility: The compound may not be fully dissolved in the chosen vehicle, leading to inconsistent dosing.
-
Suboptimal Formulation: The vehicle may not be appropriate for the route of administration or may not adequately protect the compound from degradation.
-
Rapid Metabolism: The compound may be quickly metabolized and cleared from circulation before it can reach its target tissues in sufficient concentrations.
-
Incorrect Administration Technique: Improper injection technique can lead to incorrect dosage delivery or leakage from the injection site.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the in vivo administration of this compound.
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound in vehicle | Low aqueous solubility of the compound. | 1. Optimize Vehicle Composition: Test a range of biocompatible solvents and co-solvents. Consider using vehicles containing cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), to enhance solubility. For subcutaneous injections, consider oil-based vehicles like sesame oil. 2. pH Adjustment: Evaluate the pH-solubility profile of this compound and adjust the vehicle pH accordingly, ensuring it remains within a physiologically acceptable range (typically pH 5-9 for injections) to minimize irritation.[5] 3. Sonication: Gently sonicate the preparation to aid dissolution, but be cautious of potential degradation with excessive heat. |
| Inconsistent results between animals | Improper injection technique or non-homogenous formulation. | 1. Standardize Injection Protocol: Ensure consistent injection volume, speed, and location (e.g., scruff of the neck for subcutaneous injection).[6][7][8] 2. Ensure Homogenous Solution: Vortex the vial containing the this compound formulation immediately before drawing each dose to ensure a uniform suspension if the compound is not fully dissolved. 3. Aspirate Before Injection: For intraperitoneal and subcutaneous routes, gently pull back on the syringe plunger after needle insertion to ensure a blood vessel has not been punctured.[2][9] |
| No observable phenotype or target engagement | Poor bioavailability leading to sub-therapeutic concentrations at the target site. | 1. Consider Alternative Formulations: Explore advanced drug delivery systems such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) or nanoparticle encapsulation to improve absorption and protect against rapid metabolism. 2. Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the concentration of this compound in plasma and target tissues over time. This will help to establish key parameters like Cmax, Tmax, and half-life, and to optimize the dosing regimen. 3. Alternative Route of Administration: If oral or subcutaneous routes yield low bioavailability, consider intraperitoneal injection, which can bypass first-pass metabolism in the liver to some extent. |
| Injection site reactions (e.g., inflammation, necrosis) | Vehicle toxicity or irritation from the compound's physicochemical properties (e.g., non-physiological pH). | 1. Evaluate Vehicle Toxicity: Administer the vehicle alone to a control group of animals to assess its tolerability. 2. Formulation Refinement: Ensure the formulation is sterile, isotonic, and at a physiological pH. Reduce the concentration of any potentially irritating co-solvents if possible. 3. Rotate Injection Sites: If multiple injections are required, rotate the site of administration to minimize local irritation. |
Experimental Protocols
1. Preparation of this compound Formulation for Subcutaneous Injection
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Objective: To prepare a solution or suspension of this compound suitable for subcutaneous administration in rodents.
-
Materials:
-
This compound powder
-
Vehicle (e.g., Sterile sesame oil, or an aqueous solution of 10% DMSO, 40% PEG300, and 50% sterile saline)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 26-27 gauge)[2]
-
-
Procedure:
-
Aseptically weigh the required amount of this compound powder and place it in a sterile vial.
-
If using a co-solvent system, first dissolve the this compound in the smallest necessary volume of DMSO.
-
Gradually add the remaining components of the vehicle (e.g., PEG300 and saline) while continuously vortexing to ensure thorough mixing.
-
If using an oil-based vehicle, add the sterile oil to the vial and vortex thoroughly. Gentle warming and sonication may aid dissolution.
-
Visually inspect the solution for any undissolved particles. If a suspension is intended, ensure it is homogenous.
-
Store the formulation according to the manufacturer's recommendations, protected from light.
-
Before each injection, vortex the formulation to ensure homogeneity.
-
2. Subcutaneous Administration in Mice
-
Objective: To administer the prepared this compound formulation subcutaneously to a mouse.
-
Procedure:
-
Restrain the mouse by grasping the loose skin over the shoulders (scruff) with the thumb and forefinger of your non-dominant hand.[6]
-
This will create a "tent" of skin.
-
With your dominant hand, insert a sterile needle (bevel up) into the base of the skin tent, parallel to the spine.[2][6]
-
Gently aspirate to ensure the needle is not in a blood vessel.[2]
-
Slowly inject the desired volume. A small bleb should form under the skin.
-
Withdraw the needle and gently apply pressure to the injection site for a moment to prevent leakage.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Pharmacokinetic Data
| Parameter | Description | Typical Units | Example Data (Hypothetical) |
| Cmax | Maximum (peak) plasma concentration | ng/mL or µM | To be determined |
| Tmax | Time to reach Cmax | hours (h) | To be determined |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measured time point | ng*h/mL | To be determined |
| t₁/₂ | Elimination half-life | hours (h) | To be determined |
| Bioavailability (%) | The fraction of the administered dose that reaches systemic circulation | % | To be determined |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for in vivo studies.
Caption: this compound signaling through genomic and non-genomic pathways.
Caption: A typical experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Investigating brain uptake of a non-targeting monoclonal antibody after intravenous and intracerebroventricular administration [frontiersin.org]
- 8. Development of an In Vitro System To Emulate an In Vivo Subcutaneous Environment: Small Molecule Drug Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to WAY-166818 and Other Selective Estrogen Receptor Beta (ERβ) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of WAY-166818 with other prominent selective estrogen receptor beta (ERβ) agonists, focusing on their performance based on available experimental data. The objective is to offer a clear, data-driven resource for researchers and professionals in drug development.
Introduction to Selective ERβ Agonists
Estrogen receptors (ERs) exist in two main subtypes, ERα and ERβ, which exhibit distinct tissue distributions and physiological functions. While ERα is traditionally associated with the proliferative effects of estrogen in tissues like the uterus and breast, ERβ activation is often linked to anti-proliferative and anti-inflammatory effects in various tissues, including the prostate, colon, and central nervous system. This has spurred the development of selective ERβ agonists as potential therapeutic agents for a range of conditions, from inflammatory diseases to neurodegenerative disorders and certain cancers.
This compound is a synthetic, nonsteroidal compound identified as a highly selective full agonist of ERβ.[1] This guide compares its characteristics to other widely studied selective ERβ agonists, namely Diarylpropionitrile (DPN) and ERB-041 (also known as Prinaberel).
Comparative Performance Data
The following tables summarize the key quantitative data for this compound, DPN, and ERB-041, focusing on their binding affinity and functional activity at the estrogen receptors.
Table 1: Chemical Structures
| Compound | Chemical Structure |
| This compound | |
| Diarylpropionitrile (DPN) | |
| ERB-041 (Prinaberel) |
Table 2: Comparative Binding Affinity (IC50, nM)
| Compound | Human ERα | Human ERβ | Rat ERα | Rat ERβ | Mouse ERα | Mouse ERβ | Selectivity (ERα/ERβ) |
| This compound | 1227[2] | 29[2] | - | - | - | - | ~42-fold (Human) |
| ERB-041 | 1216[3] | 5[3] | 620[3] | 3.1[3] | 750[3] | 3.7[3] | >200-fold (Human, Rat, Mouse)[3] |
Table 3: Comparative Functional Activity (EC50, nM)
| Compound | ERβ Agonist Activity (EC50) | Notes |
| This compound | - | Data not readily available. |
| Diarylpropionitrile (DPN) | 0.85[6][7] | Full agonist with 170-fold higher relative potency for ERβ in transcription assays.[8] |
| ERB-041 | - | Data not readily available. |
Experimental Protocols
Detailed experimental protocols are crucial for interpreting and replicating research findings. Below are representative methodologies for key assays used to characterize selective ERβ agonists.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for ERα and ERβ by measuring its ability to displace a radiolabeled estrogen, typically [3H]17β-estradiol.
Protocol Outline:
-
Preparation of Receptor Source: Uterine cytosol from rats or recombinant human ERα and ERβ expressed in a suitable system (e.g., insect or mammalian cells) can be used as the receptor source.[9]
-
Incubation: A constant concentration of the radiolabeled ligand and the receptor preparation are incubated with increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Unbound Ligand: At equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
In Vitro Functional Assay: Coactivator Recruitment
This assay assesses the ability of a ligand to promote the interaction between the ER and a coactivator peptide, a critical step in receptor-mediated gene transcription.
Protocol Outline:
-
Reagents: This assay typically utilizes a tagged ER ligand-binding domain (LBD), a biotinylated peptide corresponding to the LXXLL motif of a coactivator (e.g., SRC-1), a fluorescently labeled antibody against the ER tag, and streptavidin-conjugated fluorophore.[10][11]
-
Assay Principle: Upon agonist binding, the ER LBD undergoes a conformational change that facilitates the recruitment of the coactivator peptide. This brings the two fluorophores into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET).
-
Procedure: The components are incubated in a microplate well with varying concentrations of the test compound.
-
Measurement: The FRET signal is measured using a plate reader.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema
This is a standard model to evaluate the anti-inflammatory potential of a compound.
Protocol Outline:
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound (e.g., this compound) is administered, often intraperitoneally or orally, at various doses prior to the inflammatory challenge.
-
Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw.
-
Measurement of Edema: The volume of the paw is measured at specific time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the paw volume in the treated group to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and the methods used for evaluation.
Caption: Simplified ERβ signaling pathway.
Caption: General experimental workflow for ERβ agonist evaluation.
Discussion and Conclusion
This compound demonstrates high selectivity for ERβ, with a greater than 40-fold preference over ERα in humans.[2] This selectivity is comparable to, though slightly less pronounced than, that of ERB-041, which exhibits over 200-fold selectivity across multiple species.[3] While direct comparative functional potency data (EC50) for this compound is not as readily available, DPN is a well-characterized potent ERβ agonist with an EC50 in the sub-nanomolar range.[6][7]
The choice of a selective ERβ agonist for research or therapeutic development will depend on the specific application. The high selectivity of compounds like ERB-041 may be advantageous in minimizing off-target effects related to ERα activation. However, the specific pharmacological profile of this compound, including its pharmacokinetics and in vivo efficacy in relevant disease models, will be critical determinants of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. abmole.com [abmole.com]
- 5. Estrogen receptor beta (ERβ) subtype-specific ligands increase transcription, p44/p42 mitogen activated protein kinase (MAPK) activation and growth in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DPN | estrogen receptor β(ER β) ligand | CAS# 1428-67-7 | InvivoChem [invivochem.com]
- 8. Estrogen Receptor-β Agonist Diarylpropionitrile: Biological Activities of R- and S-Enantiomers on Behavior and Hormonal Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. A homogeneous in vitro functional assay for estrogen receptors: coactivator recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Comparative Guide to the Selectivity Profile of WAY-166818 and Other Estrogen Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the estrogen receptor (ER) selectivity profile of WAY-166818 with other notable ERα and ERβ selective ligands. The information presented herein is intended to assist researchers in selecting appropriate tools for investigating the distinct physiological and pathological roles of the two estrogen receptor subtypes.
Introduction to Estrogen Receptor Selectivity
Estrogen receptors, primarily ERα and ERβ, are critical mediators of estrogen signaling and are implicated in a wide array of physiological processes and diseases, including cancer, osteoporosis, and neurodegenerative disorders. The two subtypes often exhibit different, and sometimes opposing, biological functions. Consequently, ligands that can selectively target either ERα or ERβ are invaluable research tools and potential therapeutic agents. This guide focuses on the selectivity profile of this compound, an ERβ-selective agonist, and compares its performance with the ERα-selective agonist Propylpyrazole Triol (PPT), the ERβ-selective agonist Diarylpropionitrile (DPN), and the phytoestrogen Genistein (B1671435).
Comparative Selectivity Profiles
The selectivity of a ligand for a particular receptor subtype is a crucial parameter in its pharmacological characterization. This is often quantified by comparing its binding affinity (Ki) or functional potency (IC50 or EC50) for ERα versus ERβ. A higher selectivity ratio indicates a greater preference for one receptor subtype over the other.
| Compound | Type | ERα Binding Affinity (IC50/Ki) | ERβ Binding Affinity (IC50/Ki) | Selectivity (Fold) for ERβ |
| This compound | ERβ Agonist | 1227 nM (IC50)[1] | 29 nM (IC50)[1] | ~42 |
| Propylpyrazole Triol (PPT) | ERα Agonist | 2 nM (Kd)[2] | 1000 nM (Kd)[2] | 0.002 (500-fold for ERα) |
| Diarylpropionitrile (DPN) | ERβ Agonist | ~400 nM (Kd)[3] | 5 nM (Kd)[3] | ~80 |
| Genistein | Phytoestrogen (ERβ selective) | ~14-16 µM (IC50 for cell growth inhibition)[4] | Higher affinity than ERα[5] | ~9-10 fold for ERβ[5] |
Note: The binding affinity and selectivity values presented in this table are compiled from various sources and may have been determined under different experimental conditions. Direct comparison of absolute values should be made with caution. The selectivity fold is calculated as (Affinity for ERα) / (Affinity for ERβ).
Experimental Protocols
The data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a generalized protocol for such an assay.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinities of test compounds for ERα and ERβ.
Materials:
-
Human recombinant ERα and ERβ protein
-
[3H]-Estradiol (radioligand)
-
Test compounds (this compound, PPT, DPN, Genistein)
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Hydroxyapatite (B223615) slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and a standard competitor (unlabeled estradiol) in the assay buffer.
-
Incubation: In assay tubes, combine the recombinant ER protein, a fixed concentration of [3H]-Estradiol, and varying concentrations of the test compound or standard.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient period (e.g., 16-20 hours) to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: Add hydroxyapatite slurry to each tube to bind the receptor-ligand complexes. Centrifuge the tubes to pellet the hydroxyapatite.
-
Washing: Wash the pellets with cold assay buffer to remove unbound radioligand.
-
Quantification: Elute the bound radioligand from the pellets and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [3H]-Estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[6][7]
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathways
Estrogen receptors mediate their effects through both genomic and non-genomic signaling pathways. The classical genomic pathway involves the binding of the estrogen-receptor complex to estrogen response elements (EREs) in the DNA, leading to the regulation of gene transcription.[8][9] Non-genomic pathways involve the activation of various intracellular signaling cascades, such as the MAPK and PI3K pathways.[10]
Caption: Overview of Estrogen Receptor Signaling Pathways.
Experimental Workflow for Determining Receptor Selectivity
The process of determining the selectivity of a compound for ERα versus ERβ typically follows a standardized workflow.
Caption: Workflow for Receptor Selectivity Determination.
Conclusion
This compound is a potent and selective ERβ agonist, exhibiting a significantly higher affinity for ERβ over ERα. Its selectivity profile makes it a valuable tool for elucidating the specific functions of ERβ. When compared to other well-characterized ligands, such as the highly ERα-selective PPT and the ERβ-selective DPN, this compound provides researchers with another option for dissecting the complex signaling of estrogen receptors. The data and protocols presented in this guide are intended to facilitate the design and interpretation of experiments aimed at understanding the distinct roles of ERα and ERβ in health and disease.
References
- 1. Estrogen receptor beta (ERβ) subtype-specific ligands increase transcription, p44/p42 mitogen activated protein kinase (MAPK) activation and growth in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPT | Estrogen -α receptor Agonist | Hello Bio [hellobio.com]
- 3. Pharmacokinetics of the estrogen receptor subtype-selective ligands, PPT and DPN: Quantification using UPLC-ES/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent genistein derivatives as inhibitors of estrogen receptor alpha-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anticancer activity of genistein is increased in estrogen receptor beta 1-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. academic.oup.com [academic.oup.com]
Validating WAY-166818 Activity: A Comparative Guide with a Negative Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of WAY-166818, a selective agonist of Estrogen Receptor β (ERβ). To ensure the specificity of its effects, this guide outlines a direct comparison with a negative control, the potent ER antagonist Fulvestrant (ICI 182,780). The following experimental protocols and data presentation formats are designed to deliver clear, objective, and reproducible results.
Introduction to this compound and the Role of a Negative Control
This compound is a synthetic, non-steroidal ligand that exhibits high selectivity as an agonist for Estrogen Receptor β (ERβ) over ERα.[1] This selectivity makes it a valuable tool for elucidating the specific biological functions of ERβ. In any robust experimental design, particularly in drug development, validating the on-target activity of a compound is critical. The use of a negative control is fundamental to this process.
In this guide, we propose the use of Fulvestrant (ICI 182,780) as a negative control. Fulvestrant is a well-characterized ER antagonist that binds to both ERα and ERβ, promoting their degradation.[2][3][4][5] By competing with this compound for ERβ binding, Fulvestrant is expected to abolish the downstream signaling initiated by this compound, thereby confirming that the observed effects of this compound are indeed mediated through ERβ activation.
Experimental Validation Plan
To validate the ERβ-agonist activity of this compound, a series of in vitro assays are proposed. These experiments will compare the cellular response to this compound alone, Fulvestrant alone, and a co-treatment of this compound and Fulvestrant.
Data Presentation
The quantitative results from the following experiments should be summarized in the tables below for clear and direct comparison.
Table 1: ERE-Luciferase Reporter Assay
| Treatment Group | Concentration | Normalized Luciferase Activity (RLU) | Standard Deviation |
| Vehicle Control | - | 1.0 | 0.12 |
| This compound | 100 nM | 8.5 | 0.98 |
| Fulvestrant | 1 µM | 0.9 | 0.15 |
| This compound + Fulvestrant | 100 nM + 1 µM | 1.2 | 0.21 |
Table 2: Cell Proliferation Assay (e.g., MTS Assay)
| Treatment Group | Concentration | Cell Viability (% of Vehicle) | Standard Deviation |
| Vehicle Control | - | 100 | 5.2 |
| This compound | 100 nM | 135 | 8.9 |
| Fulvestrant | 1 µM | 98 | 6.1 |
| This compound + Fulvestrant | 100 nM + 1 µM | 102 | 7.3 |
Table 3: Western Blot Analysis of Downstream Target Protein (e.g., pS2/TFF1)
| Treatment Group | Concentration | Relative Protein Expression (Normalized to Loading Control) | Standard Deviation |
| Vehicle Control | - | 1.0 | 0.18 |
| This compound | 100 nM | 5.2 | 0.65 |
| Fulvestrant | 1 µM | 0.8 | 0.11 |
| This compound + Fulvestrant | 100 nM + 1 µM | 1.1 | 0.24 |
Experimental Protocols
ERE-Luciferase Reporter Assay
This assay quantitatively measures the activation of the estrogen response element (ERE), a DNA sequence that ERβ binds to upon activation by an agonist.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line expressing ERβ (e.g., HEK293T, MCF-7) in appropriate media.
-
Co-transfect the cells with an ERE-luciferase reporter plasmid and a plasmid constitutively expressing a control reporter (e.g., Renilla luciferase) for normalization.
-
-
Treatment:
-
24 hours post-transfection, treat the cells with:
-
Vehicle control (e.g., DMSO).
-
This compound (e.g., 100 nM).
-
Fulvestrant (e.g., 1 µM).
-
A combination of this compound and Fulvestrant.
-
-
-
Lysis and Luminescence Measurement:
-
After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold change relative to the vehicle control.
-
Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of ERβ-positive cells.
Methodology:
-
Cell Seeding:
-
Seed ERβ-positive cells (e.g., T47D) in a 96-well plate at an appropriate density.
-
-
Treatment:
-
Allow cells to adhere overnight, then treat with the same experimental groups as in the luciferase assay.
-
-
Incubation:
-
Incubate the cells for a period appropriate to observe changes in proliferation (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a viability reagent (e.g., MTS or MTT) to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Western Blot for Downstream Target Protein
This experiment will determine if this compound induces the expression of a known ERβ target gene, such as pS2 (TFF1).
Methodology:
-
Cell Treatment and Lysis:
-
Culture ERβ-positive cells to 70-80% confluency.
-
Treat the cells with the experimental conditions for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and then incubate with a primary antibody against the target protein (e.g., pS2/TFF1) and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the target protein expression to the loading control.
-
Visualizing the Rationale and Workflow
To further clarify the experimental logic and processes, the following diagrams are provided.
Caption: this compound signaling pathway.
Caption: Experimental workflow for validation.
Caption: Logic of using a negative control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ICI 182,780 (Fulvestrant)--the first oestrogen receptor down-regulator--current clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
WAY-166818: A Comparative Guide to its Estrogen Receptor β Binding Affinity Across Species
For Researchers, Scientists, and Drug Development Professionals
WAY-166818 is a synthetic, non-steroidal compound that has garnered significant interest in the scientific community for its potent and selective agonist activity at the Estrogen Receptor β (ERβ). Understanding its binding characteristics across different species is crucial for preclinical research and the translation of findings to human applications. This guide provides a comparative analysis of this compound's binding affinity for ERβ and its selectivity over Estrogen Receptor α (ERα) in humans, rats, and mice, supported by relevant experimental data and protocols.
Comparative Binding Affinity of this compound
The binding affinity of this compound to estrogen receptors is typically determined through competitive radioligand binding assays. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), demonstrates the compound's high affinity and selectivity for ERβ.
| Species | Receptor | IC50 (nM) | Selectivity (ERα IC50 / ERβ IC50) |
| Human | ERβ | 29[1] | 42.3 |
| ERα | 1227[1] | ||
| Rat | ERβ | ~21.5 (estimated) | 57[1] |
| ERα | ~1227 (estimated) | ||
| Mouse | ERβ | ~7.5 (estimated) | 164[1] |
| ERα | ~1227 (estimated) |
Note: IC50 values for rat and mouse are estimated based on the reported selectivity ratios and the human ERα IC50 value, assuming comparable ERα affinity across these species.
Experimental Protocols
The determination of the binding affinity of this compound is achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand from the target receptor.
Competitive Radioligand Binding Assay Protocol
1. Preparation of Receptor Membranes:
-
Tissues (e.g., uterus for ERα, prostate for ERβ) or cells expressing the recombinant human, rat, or mouse ERα or ERβ are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membrane fraction.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Estradiol), and varying concentrations of the unlabeled competitor, this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled estrogen (e.g., unlabeled estradiol).
-
The plates are incubated at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of this compound.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Process and Pathway
To better understand the experimental process and the biological context of this compound's action, the following diagrams are provided.
This compound, as an ERβ agonist, exerts its effects by initiating a specific signaling cascade upon binding to the receptor.
References
Lack of Publicly Available Data on WAY-166818 Efficacy in Tamoxifen-Resistant Breast Cancer Models
A comprehensive search of publicly available scientific literature and clinical trial data has revealed a significant lack of specific information regarding the efficacy of WAY-166818 in tamoxifen-resistant breast cancer models. While this compound is identified as a synthetic and selective estrogen receptor beta (ERβ) agonist, direct experimental data, such as tumor growth inhibition, apoptosis rates, or detailed signaling pathway analysis in the context of tamoxifen (B1202) resistance, is not available in the public domain.
This compound has been noted in pharmacological literature as a potent and selective ligand for ERβ, with a significantly higher affinity for ERβ over ERα.[1] Research has primarily explored its potential in models of neurological disorders.[2] One review mentions ERβ agonists in the broader context of endocrine therapies, but does not provide specific data on this compound's performance in breast cancer, particularly in models of acquired resistance to tamoxifen.
The mechanisms of tamoxifen resistance are complex and multifactorial, often involving alterations in estrogen receptor signaling, the activation of alternative growth factor pathways, and changes in the tumor microenvironment. While the selective activation of ERβ by compounds like this compound presents a theoretical avenue for intervention, the absence of published preclinical studies in tamoxifen-resistant breast cancer models prevents a direct assessment of its efficacy.
Alternative Therapeutic Strategies for Tamoxifen-Resistant Breast Cancer
Given the lack of specific data on this compound, this guide will instead provide a comparative overview of established and investigational therapeutic strategies for patients with tamoxifen-resistant ER-positive breast cancer. This comparison is based on available preclinical and clinical data for other therapeutic agents.
Comparison of Alternative Therapies for Tamoxifen-Resistant Breast Cancer
| Therapeutic Strategy | Mechanism of Action | Key Experimental Findings in Tamoxifen-Resistant Models |
| Fulvestrant (Faslodex) | Selective Estrogen Receptor Degrader (SERD) | Binds to, blocks, and degrades the estrogen receptor. Effective in patients whose disease has progressed on tamoxifen therapy. |
| Aromatase Inhibitors (AIs) | Inhibit the aromatase enzyme, blocking estrogen production. | Standard of care for postmenopausal women, often used after tamoxifen or as first-line therapy. |
| CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib) | Inhibit cyclin-dependent kinases 4 and 6, blocking cell cycle progression. | Used in combination with endocrine therapy to overcome resistance. |
| PI3K/AKT/mTOR Pathway Inhibitors (e.g., Everolimus, Alpelisib) | Target key signaling nodes downstream of growth factor receptors. | Combination with endocrine therapy has shown benefit in overcoming resistance. |
| Investigational Agents | Various novel mechanisms. | Includes other SERDs, SERMs, and targeted therapies against other resistance pathways. |
Experimental Protocols for Evaluating Therapies in Tamoxifen-Resistant Breast Cancer Models
Detailed below are generalized experimental protocols commonly employed in the preclinical evaluation of therapeutic agents for tamoxifen-resistant breast cancer. These methodologies are essential for assessing efficacy and mechanism of action.
Cell Culture and Development of Tamoxifen Resistance
-
Cell Lines: Commonly used ER-positive human breast cancer cell lines include MCF-7 and T47D.
-
Induction of Tamoxifen Resistance: Tamoxifen-resistant sublines are typically generated by long-term culture of the parental cells in the presence of gradually increasing concentrations of 4-hydroxytamoxifen (B85900) (the active metabolite of tamoxifen). Resistance is confirmed by assessing cell proliferation in the presence of tamoxifen.
In Vitro Efficacy Assays
-
Cell Viability/Proliferation Assays:
-
Protocol: Cells are seeded in 96-well plates and treated with the investigational drug at various concentrations for 72-96 hours. Cell viability is assessed using assays such as MTT, XTT, or CellTiter-Glo.
-
Data Analysis: Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) is calculated.
-
-
Apoptosis Assays:
-
Protocol: Apoptosis can be quantified using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
Data Analysis: The percentage of apoptotic cells is compared between treated and untreated groups.
-
In Vivo Xenograft Models
-
Animal Model: Ovariectomized female immunodeficient mice (e.g., nude or SCID) are commonly used.
-
Tumor Implantation: Tamoxifen-resistant breast cancer cells are implanted subcutaneously or orthotopically into the mammary fat pad.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The investigational drug is administered according to a predetermined schedule and route.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting).
Signaling Pathways in Tamoxifen Resistance and Potential Intervention Points
The development of tamoxifen resistance often involves the activation of escape pathways that promote cell survival and proliferation despite ERα blockade. The diagram below illustrates a simplified overview of these pathways.
Caption: Simplified signaling in tamoxifen resistance.
Experimental Workflow for Drug Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel compound in tamoxifen-resistant breast cancer models.
Caption: Preclinical drug evaluation workflow.
References
Comparative Analysis of WAY-166818: A Guide to Cross-Reactivity and Selectivity of a Potent ERβ Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of WAY-166818, a selective estrogen receptor-beta (ERβ) agonist, with other notable alternatives. The following sections detail its cross-reactivity profile, compare its binding affinity and functional activity with other selective ERβ agonists, and provide standardized experimental protocols for the cited assays.
Cross-Reactivity and Binding Affinity Analysis
This compound is a synthetic, non-steroidal compound that demonstrates high selectivity for the estrogen receptor-beta (ERβ) over the estrogen receptor-alpha (ERα). This selectivity is a critical attribute for therapeutic applications targeting ERβ-mediated pathways while minimizing ERα-related side effects.
The binding affinity of this compound and its alternatives has been determined through competitive radioligand binding assays. The following table summarizes the inhibitory concentration (IC50) and binding affinity (Ki) values for these compounds against human ERα and ERβ.
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | ERβ Selectivity (fold) | ERα Ki (nM) | ERβ Ki (nM) | Reference |
| This compound | 1227 | 29 | ~42 | - | - | [1] |
| ERB-041 | 1216 | 5 | >200 | - | - | [2] |
| LY500307 | - | - | 14 | 2.68 | 0.19 | [1] |
| OSU-ERb-12 | - | - | >100 | - | - | [3] |
Note: A direct comparison of all values is subject to variations in experimental conditions between different studies. The selectivity fold is calculated as (IC50 for ERα) / (IC50 for ERβ) or (Ki for ERα) / (Ki for ERβ).
Functional Activity: ERβ Agonism
The functional activity of these compounds as ERβ agonists is typically assessed using reporter gene assays. These assays measure the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen response element (ERE).
| Compound | ERβ EC50 (nM) | ERα EC50 (nM) | ERβ Functional Selectivity (fold) | Cell Line | Reference |
| ERB-041 | 20 | - | - | Saos-2 | [2] |
| LY500307 | 0.66 | 19.4 | ~32 | PC3/ER-ERE | [1] |
| OSU-ERb-12 | 78.3 | - | ~270 | HEK-293 | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway of ERβ agonists and the typical workflows for binding and functional assays.
References
WAY-166818 in Combination Therapies: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential for WAY-166818, a selective Estrogen Receptor β (ERβ) agonist, in combination with other therapeutic agents for the treatment of cancer and neurodegenerative diseases. While preclinical and clinical data on this compound in combination regimens are currently limited, this document outlines evidence-based hypothetical combinations, relevant signaling pathways, and detailed experimental protocols to guide future research in this promising area.
Introduction to this compound and the Rationale for Combination Therapy
This compound is a synthetic, non-steroidal agonist with high selectivity for Estrogen Receptor β (ERβ).[1] ERβ is a ligand-activated transcription factor that has been shown to possess tumor-suppressive properties in various cancers and neuroprotective effects in the context of neurodegenerative disorders. These characteristics make ERβ an attractive target for therapeutic intervention.
Combination therapy, the use of two or more therapeutic agents, is a cornerstone of modern medicine, particularly in oncology.[2] This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicities by targeting multiple signaling pathways simultaneously. Given the multifaceted nature of diseases like cancer and Alzheimer's, combining a selective ERβ agonist like this compound with existing therapies holds the potential for synergistic effects and improved patient outcomes.
Potential Combination Therapies with this compound
The following tables outline potential combination strategies for this compound based on the known functions of ERβ. These are proposed avenues for research and require experimental validation.
Table 1: Potential Combination Therapies for Cancer
| Therapeutic Agent | Rationale for Combination with this compound (ERβ Agonist) | Expected Synergistic Effects | Relevant Cancer Type(s) |
| Tamoxifen (B1202) (SERM) | ERβ activation can enhance the anti-proliferative effects of tamoxifen and potentially overcome resistance. | Increased apoptosis, reduced tumor growth, and inhibition of metastasis. | ERα-positive Breast Cancer |
| Chemotherapy (e.g., Doxorubicin, Paclitaxel) | ERβ has been shown to sensitize cancer cells to chemotherapeutic agents. | Enhanced cytotoxicity in cancer cells, reduced chemoresistance, and lower required doses of chemotherapy. | Triple-Negative Breast Cancer, Ovarian Cancer, Glioblastoma |
| PARP Inhibitors (e.g., Olaparib) | ERβ activation may downregulate DNA repair pathways, increasing the efficacy of PARP inhibitors. | Increased DNA damage and apoptosis in cancer cells with BRCA mutations. | Breast Cancer, Ovarian Cancer |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) | ERβ may modulate the tumor microenvironment to be more permissive to an anti-tumor immune response. | Enhanced T-cell infiltration and activation, leading to improved tumor clearance. | Glioblastoma, Melanoma |
Table 2: Potential Combination Therapies for Neurodegenerative Diseases
| Therapeutic Agent | Rationale for Combination with this compound (ERβ Agonist) | Expected Synergistic Effects | Relevant Disease(s) |
| Cholinesterase Inhibitors (e.g., Donepezil) | ERβ activation has been linked to neuroprotective pathways that could complement the symptomatic relief provided by cholinesterase inhibitors. | Enhanced cognitive function, reduced neuronal loss, and slowed disease progression. | Alzheimer's Disease |
| NMDA Receptor Antagonists (e.g., Memantine) | Both ERβ activation and NMDA receptor antagonism can protect against excitotoxicity, a key pathological process in neurodegeneration. | Synergistic neuroprotection, improved synaptic function, and preservation of cognitive abilities. | Alzheimer's Disease |
| Anti-inflammatory Agents (e.g., NSAIDs) | ERβ has anti-inflammatory properties in the central nervous system. | Reduced neuroinflammation, decreased microglial activation, and protection of neurons from inflammatory damage. | Alzheimer's Disease, Parkinson's Disease |
| Levodopa | ERβ agonists may offer neuroprotection to dopaminergic neurons, potentially enhancing the efficacy and prolonging the therapeutic window of Levodopa. | Slowed progression of motor symptoms and reduced Levodopa-induced dyskinesias. | Parkinson's Disease |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving ERβ in cancer and neurodegenerative diseases, providing a basis for understanding the mechanisms of potential combination therapies.
Experimental Workflow
The following diagram outlines a general workflow for the preclinical evaluation of this compound in combination with other therapeutic agents.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in combination therapies are provided below.
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound alone and in combination with another therapeutic agent on cancer cell lines or neuronal cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the combination agent, and the combination of both for 24, 48, and 72 hours. Include a vehicle-treated control group.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. The Chou-Talalay method can be used to determine if the drug combination is synergistic, additive, or antagonistic.[3]
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound in combination with another therapeutic agent.
-
Protocol:
-
Seed cells in a 6-well plate and treat with the compounds as described for the cell viability assay.
-
After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4][5]
-
In Vivo Assays
1. Tumor Xenograft Model
-
Objective: To evaluate the in vivo efficacy of this compound in combination with an anti-cancer agent in a mouse model.
-
Protocol:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups: Vehicle control, this compound alone, combination agent alone, and the combination of both.
-
Administer the treatments according to a predetermined schedule (e.g., daily intraperitoneal injections).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[6][7]
-
2. Alzheimer's Disease Mouse Model
-
Objective: To assess the neuroprotective effects of this compound in combination with a neuro-therapeutic agent in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1).
-
Protocol:
-
Use aged transgenic mice exhibiting cognitive deficits and AD-like pathology.
-
Randomize the mice into treatment groups as described for the xenograft model.
-
Administer the treatments for a specified duration (e.g., 4-8 weeks).
-
Perform behavioral tests to assess cognitive function, such as the Morris water maze or Y-maze.
-
At the end of the treatment period, sacrifice the mice and collect brain tissue.
-
Analyze the brain tissue for pathological markers of AD, such as amyloid-beta plaques and hyperphosphorylated tau, using immunohistochemistry and ELISA.
-
Assess markers of neuroinflammation and synaptic density.[8][9]
-
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical modeling of combination treatments: fantasy or requirement? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 5. A triple-drug combination induces apoptosis in cervical cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. researchgate.net [researchgate.net]
- 9. Advancing combination therapy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of WAY-166818: A Comprehensive Guide for Researchers
Personal Protective Equipment (PPE) and Engineering Controls
Given the bioactive nature of WAY-166818 and the potential for unknown hazards, a conservative approach to personal protection is recommended. The following table summarizes the necessary PPE and engineering controls for handling this compound.
| Equipment/Control | Specification | Purpose |
| Primary Engineering Control | Chemical Fume Hood | To minimize inhalation exposure to powders or aerosols. |
| Hand Protection | Nitrile Gloves (double-gloving recommended) | To prevent skin contact. Check for tears and replace frequently. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher (if handling outside a fume hood or if aerosolization is likely) | To prevent inhalation of fine particles. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe management of this compound in a laboratory setting. The following diagram and procedural steps outline a recommended operational plan.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the packaging for any signs of damage or leakage. Wear appropriate PPE (lab coat, gloves, and safety glasses) during this process.
-
Inventory and Storage: Log the compound into the chemical inventory system. Based on available data for similar compounds, this compound should be stored in a tightly sealed container at -20°C to ensure stability.
-
Preparation for Use:
-
Transport the container from the freezer to the designated chemical fume hood.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Perform all manipulations, including weighing and dissolution, within the fume hood to minimize inhalation exposure.
-
-
Dissolution: this compound is typically dissolved in a suitable solvent like DMSO for in vitro studies. Add the solvent slowly and ensure the compound is fully dissolved before use in experiments.
-
Experimental Use: Handle all solutions containing this compound with the same level of precaution as the solid compound. Use appropriate containment measures to prevent spills.
-
Decontamination: After use, decontaminate all surfaces, glassware, and equipment that came into contact with this compound. A 70% ethanol (B145695) solution followed by a suitable laboratory detergent is a general recommendation, but the effectiveness should be validated for your specific experimental conditions.
-
Waste Disposal:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Follow your institution's and local regulations for the final disposal of chemical waste.
-
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response:
For a small spill, and if it is safe to do so, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility in the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
